1-Phenyl-2-pentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCURFTSXOIATDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052451 | |
| Record name | DL-1-Phenylpentan-2-ol | |
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Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a mild, green, sweet odour | |
| Record name | alpha-Propylphenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
247.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Phenyl-2-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 1-Phenyl-2-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | alpha-Propylphenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.957-0.964 | |
| Record name | alpha-Propylphenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
705-73-7 | |
| Record name | α-Propylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenyl-2-pentanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .alpha.-propyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-1-Phenylpentan-2-ol | |
| Source | EPA DSSTox | |
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| Record name | DL-1-phenylpentan-2-ol | |
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| Record name | 1-PHENYL-2-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8917UGK95X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Phenyl-2-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-pentanol is a chiral secondary alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl group and a hydroxyl-bearing stereocenter, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| CAS Number | 705-73-7 | [2] |
| IUPAC Name | 1-phenylpentan-2-ol | [1] |
| Appearance | Colorless clear oily liquid | [3] |
| Odor | Mild, green, sweet, earthy | [1][3] |
| Boiling Point | 247 °C at 760 mmHg | [1][3] |
| 75 °C at 0.5 mmHg | [3] | |
| Density | 0.957 - 0.964 g/cm³ at 25 °C | [3][4] |
| Refractive Index | 1.508 - 1.513 at 20 °C | [3] |
| Solubility | Very slightly soluble in water (620.1 mg/L at 25 °C, est.). Soluble in alcohol. | [3] |
| logP (o/w) | 2.877 (estimated) | [3] |
| Flash Point | 105 °C (221 °F) | [3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through two primary methods: the Grignard reaction and the asymmetric reduction of a precursor ketone.
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with propanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.
-
Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is stirred for an additional hour at room temperature after the addition is complete.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Synthesis via Asymmetric Reduction of 1-Phenyl-2-pentanone
This method is employed for the stereoselective synthesis of a specific enantiomer of this compound.
Materials:
-
1-Phenyl-2-pentanone
-
Chiral reducing agent (e.g., a chiral borane (B79455) reagent or a catalytic system such as a ruthenium-chiral ligand complex)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Appropriate buffer or quenching solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of 1-phenyl-2-pentanone in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The chiral reducing agent or catalyst system is introduced to the solution at a controlled temperature (often sub-ambient). The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., water, dilute acid, or a buffer). The product is extracted into an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The enantiomerically enriched this compound is then purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound via Grignard reaction.
Caption: General workflow for the asymmetric synthesis of this compound.
Spectroscopic Data Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show the following characteristic signals:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Methine Proton (-CH-OH): A multiplet around δ 3.7-3.9 ppm, coupled to the adjacent methylene (B1212753) protons.
-
Methylene Protons (-CH₂-Ph): Two diastereotopic protons appearing as a multiplet around δ 2.6-2.8 ppm.
-
Methylene Protons (-CH₂-CH₃): A multiplet around δ 1.3-1.6 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.
-
Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework:
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Carbon bearing the hydroxyl group (-CH-OH): A signal around δ 73-75 ppm.
-
Methylene Carbon adjacent to the phenyl group (-CH₂-Ph): A signal around δ 40-42 ppm.
-
Other Aliphatic Carbons: Signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The base peak is often due to the stable benzylic cation or related fragments.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
References
Spectroscopic Analysis of 1-Phenyl-2-pentanol: A Technical Guide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 1-Phenyl-2-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the spectroscopic characterization of this molecule.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following chemical shifts have been reported for this compound.[1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.30 - 7.20 | m | Aromatic C-H |
| 3.80 | m | CH-OH |
| 2.77, 2.67 | m | CH₂-Ph |
| 1.61 - 1.35 | m | CH₂-CH₂ |
| 0.93 | t | CH₃ |
Solvent: CDCl₃. Multiplicity: m = multiplet, t = triplet.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Carbon Assignment |
| ~139 | C (quaternary aromatic) |
| ~129 | C-H (aromatic) |
| ~128 | C-H (aromatic) |
| ~126 | C-H (aromatic) |
| ~73 | CH-OH |
| ~43 | CH₂-Ph |
| ~39 | CH₂-CH₂ |
| ~19 | CH₂-CH₃ |
| ~14 | CH₃ |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
The infrared spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1000 | C-O stretch | Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features. The most abundant fragments observed in the mass spectrum of this compound are presented below.[2]
| m/z | Relative Intensity |
| 92 | 100 (Base Peak) |
| 91 | High |
| 55 | High |
The fragmentation of alcohols in mass spectrometry often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. The prominent peaks at m/z 91 and 92 likely correspond to the tropylium (B1234903) cation and related fragments resulting from cleavage of the bond between the carbon bearing the hydroxyl group and the benzylic carbon.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, the experiment is typically run at a frequency of 300-600 MHz. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum by removing C-H splitting.
Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (typically NaCl or KBr).
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength. A background spectrum of the salt plates is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.
Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of this compound in a volatile solvent is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with high-energy electrons (electron ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).
Mass Analysis: The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion fragment.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Structural Elucidation and Conformation of 1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-pentanol is a chiral secondary alcohol with applications in organic synthesis and as a fragrance ingredient.[1][2] Its structure, comprising a phenyl group attached to a five-carbon chain with a hydroxyl group at the second position, presents an interesting case for structural analysis and conformational study. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, biological activity, and interactions with other molecules. This guide provides a comprehensive overview of the structural elucidation of this compound using modern spectroscopic techniques and explores its conformational landscape through theoretical analysis.
Structural Elucidation
The unambiguous determination of the structure of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz, reveals distinct signals for each type of proton in the molecule.[3][4] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | Multiplet | 5H | Phenyl protons |
| 3.82 | Multiplet | 1H | H-2 (CH-OH) |
| 2.79 | Multiplet | 1H | H-1a (CH₂-Ph) |
| 2.65 | Multiplet | 1H | H-1b (CH₂-Ph) |
| 1.65 - 1.35 | Multiplet | 4H | H-3 & H-4 (CH₂) |
| 0.93 | Triplet | 3H | H-5 (CH₃) |
Data sourced from publicly available spectra and may be subject to minor variations.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | C-ipso (Phenyl) |
| 129.4 | C-ortho (Phenyl) |
| 128.3 | C-meta (Phenyl) |
| 126.2 | C-para (Phenyl) |
| 73.5 | C-2 (CH-OH) |
| 44.1 | C-1 (CH₂-Ph) |
| 38.9 | C-3 (CH₂) |
| 19.1 | C-4 (CH₂) |
| 14.1 | C-5 (CH₃) |
Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique. The molecular ion peak (M⁺) is expected at m/z 164, corresponding to the molecular formula C₁₁H₁₆O.[1]
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 164 | [M]⁺ (Molecular Ion) |
| 146 | [M - H₂O]⁺ (Loss of water) |
| 119 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 45 | [CH(OH)CH₃]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically recorded as a neat liquid, will show characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (intermolecular H-bonding) |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1120 - 1000 | C-O stretch | Secondary alcohol |
| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |
Conformational Analysis
The flexibility of the single bonds in this compound allows it to adopt various conformations. The most significant rotational freedom exists around the C1-C2 and C2-C3 bonds. The relative stability of these conformers is determined by steric and electronic effects.
Due to the lack of specific experimental or computational studies on the conformational analysis of this compound in the searched literature, this section presents a theoretical analysis based on established principles of stereochemistry. The dihedral angles and relative energies are plausible estimations for illustrative purposes.
Rotation around the C1-C2 bond, connecting the phenyl-bearing carbon to the hydroxyl-bearing carbon, is of particular interest as it dictates the relative orientation of the bulky phenyl group and the hydroxyl group. The staggered conformations are expected to be more stable than the eclipsed conformations.
Table 5: Hypothetical Conformational Analysis of the C1-C2 Bond in this compound
| Conformer | Dihedral Angle (Ph-C1-C2-OH) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | 180° | 0 (most stable) | Phenyl and hydroxyl groups are furthest apart. |
| Gauche 1 | 60° | ~0.5 - 1.0 | Gauche interaction between phenyl and hydroxyl. |
| Gauche 2 | -60° | ~0.5 - 1.0 | Gauche interaction between phenyl and hydroxyl. |
| Eclipsed 1 | 0° | ~4.0 - 6.0 (least stable) | Steric clash between phenyl and hydroxyl. |
| Eclipsed 2 | 120° | ~3.5 - 5.0 | Eclipsing interaction between phenyl and alkyl. |
| Eclipsed 3 | -120° | ~3.5 - 5.0 | Eclipsing interaction between phenyl and alkyl. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1-2 scans/second
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
IR Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean, empty salt plates should be recorded prior to the sample measurement.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction.[5] This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with propanal.
Reaction Scheme:
-
Formation of Grignard Reagent: Bromobenzene (B47551) + Mg → Phenylmagnesium bromide
-
Reaction with Aldehyde: Phenylmagnesium bromide + Propanal → Intermediate alkoxide
-
Work-up: Intermediate alkoxide + H₃O⁺ → this compound
Detailed Protocol:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel.
-
The reaction is typically initiated by gentle warming and is maintained at a gentle reflux.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Visualizations
The following diagrams illustrate the workflows and relationships discussed in this guide.
Caption: Workflow for the structural elucidation of this compound.
Caption: Conformational isomers around the C1-C2 bond.
Caption: Synthesis of this compound.
References
- 1. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 705-73-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. DL-1-phenylpentan-2-ol(705-73-7) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | High-Purity Research Compound [benchchem.com]
An In-depth Technical Guide to 1-Phenyl-2-pentanol: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-2-pentanol (CAS No: 705-73-7), a chiral secondary alcohol with applications in synthetic organic chemistry and the fragrance industry.[1] While specific details of its initial discovery are not extensively documented, its synthesis is rooted in fundamental and well-established organic reactions. This document details its physicochemical properties, outlines key synthetic methodologies with detailed experimental protocols, and explores its potential, though largely uncharacterized, biological activities. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.
History and Discovery
The specific historical record detailing the first synthesis or isolation of this compound is not well-documented in readily available literature. Its existence as a compound is a logical extension of foundational 20th-century organic synthesis reactions, particularly the Grignard reaction, which was awarded the Nobel Prize in 1912.[2] The synthesis of secondary alcohols from aldehydes and organomagnesium compounds became a cornerstone of organic chemistry, making the preparation of compounds like this compound a routine academic and industrial endeavor.
The compound is recognized for its mild, green, and sweet odor, which has led to its use as a flavor and fragrance agent.[3][4] It is also utilized as a key building block and intermediate in asymmetric synthesis for more complex molecules, including chiral ligands and pharmaceutical precursors.[1] While a seminal "discovery" paper is elusive, its presence in chemical catalogs and its use in various fields point to a history intertwined with the broader development of synthetic organic chemistry.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized below. This data is essential for its application in synthesis, for purification procedures, and for designing biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.25 g/mol | |
| CAS Number | 705-73-7 | [3][4] |
| Appearance | Colorless oily liquid | [3] |
| Odor | Mild, green, sweet, earthy | [3] |
| Boiling Point | 247.0 °C at 760 mm Hg | [3] |
| Density | 0.957 - 0.964 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.508 - 1.513 at 20 °C | [4] |
| Flash Point | 105.0 °C (221.0 °F) TCC | [4] |
| Solubility | Very slightly soluble in water; Soluble in alcohol | [4] |
| logP (o/w) | 2.8 (estimated) | [3] |
| IUPAC Name | 1-phenylpentan-2-ol | [3] |
Synthesis of this compound
This compound can be synthesized via two primary and reliable routes: the Grignard reaction involving the nucleophilic addition of a propyl group to phenylacetaldehyde (B1677652), and the reduction of the corresponding ketone, 1-phenyl-2-pentanone.
Method 1: Grignard Reaction
This method involves the reaction of phenylacetaldehyde with propylmagnesium bromide, a Grignard reagent. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the secondary alcohol.[5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried to be completely free of moisture. Assemble the three-necked flask with the dropping funnel and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If it doesn't start, gently warm the flask.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the propylmagnesium bromide reagent.
-
-
Reaction with Phenylacetaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of phenylacetaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the phenylacetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Method 2: Reduction of 1-Phenyl-2-pentanone
This common alternative involves the reduction of the corresponding ketone, 1-phenyl-2-pentanone (also known as benzyl (B1604629) propyl ketone).[6] This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild, selective, and cost-effective choice for laboratory-scale synthesis.[7] For enantioselective synthesis, chiral catalysts can be employed in asymmetric reduction or transfer hydrogenation processes.[1]
Materials:
-
1-Phenyl-2-pentanone
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-phenyl-2-pentanone (1.0 eq) in methanol or ethanol to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
-
Reduction:
-
Add sodium borohydride (1.5 eq) to the cooled solution portion-wise over 20 minutes. Maintain the temperature below 5 °C during the addition to control the reaction rate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench any remaining NaBH₄.
-
Acidify the mixture to a pH of ~5-6 with 1M HCl to decompose the borate (B1201080) esters.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude this compound can be purified via silica (B1680970) gel column chromatography if necessary.
-
Potential Biological Activity and Signaling Pathways
There is a notable lack of specific research on the biological activities and signaling pathways of this compound in the published literature.[8] However, based on its structure as a short-chain phenyl-substituted alcohol, some potential activities can be hypothesized by drawing parallels with related compounds.
Short-chain alcohols are known to exert cytotoxic effects by altering cell membrane structure and function.[9] Their amphipathic nature allows them to intercalate into the lipid bilayer, which can disrupt membrane integrity, increase fluidity, and interfere with the function of membrane-bound proteins and enzymes.[9][10] This disruption can lead to a cascade of downstream effects, including interference with intracellular signaling, aberrations in lipid metabolism, and increased oxidative stress.[9]
The diagram below illustrates a hypothetical signaling pathway, postulating how this compound, based on the known mechanisms of similar alcohols, might interfere with cellular function. This pathway is speculative and requires experimental validation.
Conclusion
This compound is a structurally simple yet synthetically valuable secondary alcohol. While its formal discovery is not marked by a specific historical event, its preparation is a classic example of robust organic synthesis techniques. This guide has provided detailed physicochemical data and actionable experimental protocols for its synthesis via Grignard reaction and ketone reduction. The biological activity of this compound remains a largely unexplored area, presenting an opportunity for future research to characterize its effects on cellular systems and to determine if its structural motifs can be leveraged for applications in drug development.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 705-73-7 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Pentanone, 1-phenyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Showing Compound this compound (FDB008263) - FooDB [foodb.ca]
- 9. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenyl-2-pentanol: A Technical Guide to its Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-pentanol is a chiral secondary alcohol with applications in the flavor and fragrance industries. Despite its structural similarity to naturally occurring phenylpropanoids, there is a notable lack of scientific literature confirming its presence as a natural product in plants, fungi, or other organisms. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthetic methodologies, and analytical protocols. In the absence of a confirmed natural biosynthetic pathway, a hypothetical pathway analogous to the formation of similar, naturally occurring aromatic alcohols is presented. This document serves as a resource for researchers interested in the synthesis, analysis, and potential applications of this compound.
Introduction
This compound, also known as α-propylphenethyl alcohol, is an organic compound belonging to the class of benzene (B151609) and substituted derivatives.[1] It is recognized for its mild, green, and sweet odor with fruity undertones, which has led to its use as a flavor and fragrance agent.[2][3] While databases like FooDB and the Human Metabolome Database list the compound, they also note the scarcity of published research on it.[1][4] A comprehensive search of scientific literature did not yield any definitive studies identifying this compound as a naturally occurring volatile organic compound in plants, a component of essential oils, or a metabolite in fungi or fermented products. Its inclusion in a patent for a fruit-like flavor composition alongside known natural and synthetic aroma compounds suggests its primary role is as a synthetic additive.[5]
This guide will detail the known characteristics of this compound, provide established methods for its chemical synthesis, and outline analytical techniques for its identification and quantification. Furthermore, a putative biosynthetic pathway will be proposed based on known analogous pathways for similar aromatic alcohols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [6] |
| Molecular Weight | 164.24 g/mol | [6] |
| Appearance | Colorless oily liquid | [6] |
| Odor | Mild, green, sweet, earthy | [2] |
| Flavor | Fruity, green | [2] |
| Boiling Point | 247.0 °C at 760 mm Hg | [6] |
| Specific Gravity | 0.957 to 0.964 at 25 °C | [2] |
| Refractive Index | 1.508 to 1.513 at 20 °C | [2] |
| Solubility | Very slightly soluble in water | [2] |
Hypothetical Biosynthesis of this compound
While there is no direct evidence for the natural biosynthesis of this compound, a hypothetical pathway can be postulated based on the well-established Ehrlich pathway for the formation of higher alcohols, such as 2-phenylethanol, by yeast and plants. This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation and reduction.
In a hypothetical scenario for this compound, the precursor would be the non-proteinogenic amino acid, 2-amino-3-phenylhexanoic acid. The proposed biosynthetic steps are as follows:
-
Transamination: 2-Amino-3-phenylhexanoic acid undergoes transamination, catalyzed by an aminotransferase, to yield 3-phenyl-2-oxohexanoic acid.
-
Decarboxylation: The resulting α-keto acid is decarboxylated by a decarboxylase to form 1-phenyl-2-pentanone.
-
Reduction: Finally, 1-phenyl-2-pentanone is reduced by an alcohol dehydrogenase to this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031625) [hmdb.ca]
- 2. Volatile Profiling of Pleurotus eryngii and Pleurotus ostreatus Mushrooms Cultivated on Agricultural and Agro-Industrial By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 705-73-7 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB008263) - FooDB [foodb.ca]
- 5. JP2005015686A - Fruit-like flavor composition - Google Patents [patents.google.com]
- 6. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile of 1-Phenyl-2-pentanol: An In-Depth Technical Guide
Disclaimer: Specific toxicological data for 1-Phenyl-2-pentanol (CAS No. 705-73-7) is limited in publicly available literature. This technical guide provides a comprehensive overview based on available information for structurally similar compounds, including phenylethyl alcohol, 4-methyl-1-phenylpentan-2-ol, and 1-phenyl-2-propanol. The data from these analogues are used to infer the potential toxicological profile of this compound.
Executive Summary
This compound is an aromatic alcohol used as a fragrance and flavoring ingredient. Based on evaluations of structurally related compounds by regulatory bodies such as the European Food Safety Authority (EFSA), it is not expected to pose a significant health risk at current levels of exposure. This guide summarizes the available toxicological data for key endpoints, including acute toxicity, repeated-dose toxicity, genotoxicity, and reproductive/developmental toxicity, primarily drawing from studies on analogous substances. The methodologies for pivotal toxicological assays are also detailed to provide a comprehensive understanding of the safety evaluation process for this class of compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | alpha-Propylphenethyl alcohol | [1] |
| CAS Number | 705-73-7 | [2] |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
Toxicological Data Summary
The following tables summarize the quantitative toxicological data available for compounds structurally related to this compound.
Acute Toxicity
| Compound | Species | Route | LD₅₀ | Reference |
| Phenylethyl alcohol | Rat (male & female) | Oral | 1603.3 mg/kg | [3] |
| Phenylethyl alcohol | Mouse | Oral | 0.8 - 1.5 g/kg | [4] |
| Phenylethyl alcohol | Rabbit | Dermal | 0.8 g/kg | [5] |
| 4-Methyl-2-pentanol | Rabbit | Oral | 2,821 mg/kg | [6] |
Repeated-Dose Toxicity
| Compound | Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |
| 4-methyl-1-phenylpentan-2-ol | Rat (male & female) | 13 weeks | 10 mg/kg/day | Decreased weight gain, mild proteinuria (females), increased relative liver weight (males), increased caecal weights, decreased serum glucose. | [7] |
Genotoxicity
| Compound | Assay | Result | Reference |
| Phenylethyl alcohol | Ames test | Not mutagenic | [5] |
| 4-Methyl-2-pentanol | Mammalian cell cytogenetic assay (rat liver cells) | Negative (with and without metabolic activation) | [8] |
Reproductive and Developmental Toxicity
| Compound | Species | Study Type | Key Findings | Reference |
| Phenylethyl alcohol | Rat | Developmental | Malformations and death in pups at doses of 4.3 mg/kg and higher. | [4] |
| 4-Methyl-2-pentanol | Rat | Two-generation reproductive | No reproductive effects up to 2000 ppm. | [8] |
| 4-Methyl-2-pentanol | Rat, Mouse | Developmental | No teratogenic effects; fetal toxicity only observed with maternal toxicity. | [8] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound and related compounds are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD TG 401)
The acute oral toxicity is determined by administering the test substance in graduated doses to several groups of experimental animals.
-
Test Animals: Healthy young adult rats of a single strain are used.
-
Dosage: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. The substance is typically administered by gavage.
-
Observation Period: Animals are observed for up to 14 days.
-
Parameters Measured: Mortality, body weight changes, and clinical signs of toxicity are recorded.
-
Data Analysis: The LD₅₀ (median lethal dose) is calculated.
Repeated-Dose 13-Week Oral Toxicity Study in Rodents (Based on OECD TG 408)
This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.
-
Test Animals: Groups of 15 male and 15 female rats are typically used for each dose group and a control group.[7]
-
Dosage: The substance is administered orally in the diet at three or more dose levels, plus a control group, for 13 weeks.[7]
-
Clinical Observations: Daily observations for signs of toxicity are performed. Body weight and food consumption are measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[7]
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
This test is used to detect gene mutations induced by the test substance.
-
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).
-
Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal medium.
-
Scoring: The number of revertant colonies is counted after a suitable incubation period.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Visualizations
Toxicological Safety Assessment Workflow
Caption: A generalized workflow for the toxicological safety assessment of a chemical substance.
Conclusion
References
- 1. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:705-73-7 | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. agilent.com [agilent.com]
- 7. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Solubility of 1-Phenyl-2-pentanol in different solvents
An In-depth Technical Guide on the Solubility of 1-Phenyl-2-pentanol
This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is targeted towards researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of this compound. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.
Physicochemical Properties of this compound
This compound is an aromatic alcohol with a molecular formula of C₁₁H₁₆O.[1] Its structure, consisting of a phenyl group, a five-carbon chain, and a hydroxyl group, dictates its solubility characteristics. The presence of the polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar phenyl ring and pentyl chain contribute to its affinity for nonpolar environments. This dual nature results in varied solubility across different solvent classes.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound is limited in publicly available literature. The following tables summarize the available estimated and predicted data.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 620.1 mg/L[2] | Estimated |
| Water | Not Specified | 0.7 g/L[3] | Predicted |
Table 2: Qualitative and General Solubility of this compound in Organic Solvents
| Solvent | Solubility Description |
| Organic Solvents | Soluble[1] |
| Oils | Soluble[1] |
| Alcohol | Soluble[2][4] |
| Ethanol | Miscible at room temperature[1] |
| Chloroform | Soluble[5][6] |
| Dichloromethane (DCM) | Soluble[6] |
| Ethyl Acetate | Soluble[6] |
| Methanol | Soluble[6] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method, the isothermal shake-flask method, can be employed. This method is considered reliable for determining the equilibrium solubility of a solute in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
A validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Determine the concentration of this compound in the diluted solution using a pre-validated analytical method. A calibration curve should be generated using standard solutions of known concentrations to ensure accuracy.
-
Calculation: Calculate the solubility (S) using the following formula:
S = C_diluted × Dilution Factor
Where:
-
S is the solubility of this compound in the solvent.
-
C_diluted is the concentration of the diluted solution determined by the analytical method.
-
Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the saturated solution.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.
Caption: Workflow for experimental solubility determination.
References
- 1. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 705-73-7 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB008263) - FooDB [foodb.ca]
- 4. parchem.com [parchem.com]
- 5. DL-1-phenylpentan-2-ol | 705-73-7 [chemicalbook.com]
- 6. DL-1-phenylpentan-2-ol | 705-73-7 [amp.chemicalbook.com]
An In-depth Technical Guide to the Chirality and Stereoisomers of 1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-pentanol is a chiral secondary alcohol with significant applications in asymmetric synthesis as a valuable building block for more complex molecules, including pharmaceutical intermediates. Its stereochemistry is of paramount importance as the biological activity of chiral molecules is often enantiomer-dependent. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and analysis of the stereoisomers of this compound. Detailed experimental methodologies for stereoselective synthesis and chiral analysis are presented, along with a summary of key physical and analytical data.
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C2). Consequently, it exists as a pair of enantiomers: (R)-1-Phenyl-2-pentanol and (S)-1-Phenyl-2-pentanol. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.[1]
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆O | [2] |
| Molecular Weight | 164.24 g/mol | [2] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 247.0 °C @ 760 mmHg | [2] |
| Density | 0.957-0.964 g/mL | [2] |
| Refractive Index | 1.508-1.513 | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol | [2] |
Enantioselective Synthesis of this compound Stereoisomers
The primary strategy for obtaining enantiomerically enriched this compound involves the asymmetric reduction of the prochiral ketone, 1-phenyl-2-pentanone. This can be achieved through the use of chiral catalysts or biocatalysts.
Asymmetric Reduction with Chiral Borane (B79455) Reagents
Chiral borane reagents, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine Borane), are effective for the enantioselective reduction of prochiral ketones.[3] The mechanism involves the formation of a chiral borane-ketone complex, followed by a stereoselective hydride transfer. The chirality of the borane reagent dictates the facial selectivity of the hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer.[3]
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is another powerful method for separating enantiomers. Lipases, in particular, are widely used for the resolution of racemic alcohols.[4] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester. For instance, Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used lipase for the kinetic resolution of racemic secondary alcohols.[5]
Experimental Protocols
General Protocol for Asymmetric Reduction of 1-Phenyl-2-pentanone with a Chiral Borane Reagent
This protocol is a general guideline and may require optimization for specific chiral borane reagents and desired enantiomeric excess.
Materials:
-
1-Phenyl-2-pentanone
-
Chiral borane reagent (e.g., (R)- or (S)-Alpine Borane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Aqueous HCl (1M)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-phenyl-2-pentanone (1 equivalent) in anhydrous THF.
-
Cool the solution to the recommended temperature for the specific chiral borane reagent (e.g., -78 °C or 0 °C).
-
Slowly add the chiral borane reagent (1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general guideline and should be optimized for specific lipases and reaction conditions.[5]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Molecular sieves (optional)
Procedure:
-
To a flask containing racemic this compound (1 equivalent) dissolved in an anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase.
-
The filtrate contains the unreacted enantiomer of this compound and the acylated enantiomer. These can be separated by column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol if desired.
Analytical Methods for Stereoisomer Characterization
Chiral Chromatography (GC and HPLC)
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for separating and quantifying the enantiomers of this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 2: Exemplary Chiral GC and HPLC Conditions for Related Phenyl Alcohols
| Analyte | Method | Column | Mobile Phase/Carrier Gas | Temperature/Flow Rate | Reference(s) |
| Phenyl substituted alcohols | GC | Agilent CP-Chirasil-DEX CB | H₂ | 100 °C → 130 °C, 2 °C/min | [6] |
| 2-Pentanol | GC-MS | CYCLOSIL-B | Helium | - | [7] |
NMR Spectroscopy with Chiral Derivatizing Agents
In an achiral solvent, the NMR spectra of enantiomers are identical. To differentiate them by NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomeric mixture into a mixture of diastereomers. Diastereomers have different physical properties and thus exhibit distinct NMR spectra, allowing for their quantification.
Biological Activity
While specific data on the biological activities of the individual enantiomers of this compound are not extensively reported in the public domain, it is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[8] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or even be toxic. The stereochemistry of chiral intermediates like this compound is therefore critical in the synthesis of pharmaceuticals.
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the chiral analysis of this compound.
Conclusion
The stereoselective synthesis and analysis of this compound enantiomers are critical for its application in the development of chiral pharmaceuticals and other fine chemicals. Asymmetric reduction of the corresponding ketone using chiral catalysts or enzymes provides effective routes to the enantiomerically enriched alcohols. Chiral chromatography and NMR spectroscopy with chiral derivatizing agents are the primary methods for determining the enantiomeric purity of these compounds. Further research into the specific biological activities of the individual enantiomers of this compound would be beneficial for expanding its applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dnrcollege.org [dnrcollege.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 1-Phenyl-2-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-pentanol is a chiral secondary alcohol with a structure suggestive of diverse pharmacological potential. While its current applications are primarily in the fragrance industry and as a chiral building block for organic synthesis, its structural similarity to known bioactive molecules, such as phenylethylamine analogs, warrants a thorough investigation into its therapeutic possibilities. This technical guide outlines promising research avenues for this compound, focusing on its potential as a neuroprotective, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols and workflows are provided to facilitate further investigation and drug development efforts.
Introduction
This compound (CAS: 705-73-7) is an aromatic alcohol characterized by a phenyl group attached to a pentanol (B124592) backbone, with a hydroxyl group at the second carbon.[1] Its chirality is a key feature, as enantiomers of a compound can exhibit significantly different pharmacological and toxicological profiles.[2] The structural resemblance to phenylethylamines, a class of compounds known to interact with the central nervous system (CNS), suggests that this compound and its derivatives could be valuable candidates for neurological drug discovery.[3][4] Furthermore, aromatic alcohols and chiral secondary alcohols have been reported to possess anti-inflammatory and antimicrobial properties, expanding the potential therapeutic applications of this molecule.[5][6]
This guide provides a comprehensive overview of potential research areas for this compound, supported by detailed experimental methodologies to enable researchers to explore these avenues.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| Appearance | Colorless oily liquid | [1] |
| Odor | Mild, green, sweet | [1] |
| Boiling Point | 247.0 °C @ 760.00 mm Hg | [7] |
| Solubility | Very slightly soluble in water | [7] |
Potential Research Areas and Experimental Designs
Based on its chemical structure and the known biological activities of related compounds, three primary areas of research are proposed for this compound: neuroprotection, anti-inflammatory effects, and antimicrobial activity. A crucial first step in any of these research paths is the synthesis of a library of this compound derivatives to establish Structure-Activity Relationships (SAR).
Figure 1: A logical workflow for the synthesis of a this compound derivative library and subsequent biological screening to identify preclinical candidates.
Neuroprotective and CNS-Modulating Effects
The structural similarity of this compound to phenylethylamine suggests potential interactions with monoamine neurotransmitter systems.[3][4] Furthermore, aromatic alcohols have demonstrated neuroprotective properties.[8]
-
Synthesis of Derivatives: Create a focused library of derivatives by modifying the hydroxyl group (e.g., etherification, esterification) and by introducing an amino group (reductive amination).
-
In Vitro Screening:
-
Assess the neuroprotective effects of the parent compound and its derivatives against oxidative stress-induced cell death in neuronal cell lines (e.g., SH-SY5Y).
-
Screen for activity against key CNS targets, including:
-
Monoamine Oxidase (MAO-A and MAO-B)
-
Dopamine (B1211576) Transporter (DAT)
-
Serotonin (B10506) Transporter (SERT)
-
Acetylcholinesterase (AChE)
-
-
Protocol 1: Synthesis of Amino-Derivatives via Reductive Amination
This protocol describes the conversion of 1-Phenyl-2-pentanone to N-methyl-1-phenyl-2-pentanamine, a derivative of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-2-pentanone (1 equivalent) in methanol (B129727).
-
Amine Addition: Add a solution of methylamine (B109427) in methanol (1.5 equivalents).
-
Reducing Agent: Add sodium cyanoborohydride (1.2 equivalents) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro Neurotoxicity Assay using SH-SY5Y Cells
This protocol assesses the potential of a compound to protect against a neurotoxin.[9]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For some applications, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial.[10]
-
Plating: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound or its derivatives) for a predetermined time (e.g., 24 hours).
-
Toxin Exposure: Add a neurotoxin (e.g., 6-hydroxydopamine or rotenone) to the wells and incubate for an additional 24 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (cells not treated with the toxin).
Table 2: In Vitro CNS Target Assays
| Assay | Principle | Typical Protocol Reference |
| MAO Inhibition | Fluorimetric or colorimetric detection of H₂O₂ produced from the deamination of a substrate by MAO-A and MAO-B.[1] | [4][8] |
| DAT Binding | Competitive radioligand binding assay using membranes from cells expressing the human dopamine transporter.[11] | [12][13] |
| SERT Binding | Competitive radioligand binding assay using membranes from cells expressing the human serotonin transporter.[14] | [5][15][16] |
| AChE Inhibition | Colorimetric assay based on the Ellman method, where the hydrolysis of acetylthiocholine (B1193921) by AChE is measured.[17][18] | [2][19][20] |
Anti-inflammatory Potential
Chiral secondary alcohols and various aromatic compounds have been shown to possess anti-inflammatory properties.[5]
-
In Vitro Anti-inflammatory Screening: Evaluate the ability of this compound and its derivatives to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
In Vivo Anti-inflammatory Models: Assess the in vivo efficacy of promising compounds in a well-established model of acute inflammation, such as the carrageenan-induced paw edema model in rodents.
Protocol 3: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This protocol measures the inhibition of NO production, a key inflammatory mediator.[3][9]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells.
-
Plating: Seed cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Mix an equal volume of culture supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for acute inflammation.[17][21]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Figure 2: A workflow for screening this compound derivatives for anti-inflammatory activity.
Antimicrobial Activity
Aromatic alcohols are known to exhibit antimicrobial effects.[10]
-
Broad-Spectrum Screening: Evaluate the antibacterial and antifungal activity of this compound and its derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
-
Determination of Potency: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for active compounds.
Protocol 5: Broth Microdilution for MIC and MBC/MFC Determination
This is a standard method for quantifying antimicrobial activity.[21][22][23][24][25]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
-
MBC/MFC Determination:
-
From the wells showing no visible growth, plate a small aliquot onto an agar (B569324) plate.
-
Incubate the agar plates.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Table 3: Panel of Microorganisms for Antimicrobial Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Streptococcus pyogenes | Pseudomonas aeruginosa | Aspergillus niger |
| Enterococcus faecalis | Klebsiella pneumoniae | Cryptococcus neoformans |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its chiral nature and structural similarity to known bioactive compounds suggest significant potential in the areas of neuroprotection, anti-inflammation, and antimicrobial therapy. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to systematically explore these possibilities. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships, which will be crucial for the optimization of lead compounds and the ultimate development of new drugs. The exploration of the distinct biological activities of the individual enantiomers of this compound and its derivatives is also a critical area for future investigation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. bioivt.com [bioivt.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 19. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 21. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. emerypharma.com [emerypharma.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the enantioselective synthesis of (S)-1-Phenyl-2-pentanol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The primary synthetic route involves the asymmetric reduction of the prochiral ketone, 1-phenyl-2-pentanone. This document outlines three effective methods to achieve high enantiomeric excess (ee) and chemical yield:
-
Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast) : A cost-effective and environmentally friendly approach utilizing a whole-cell biocatalyst.
-
Chemocatalytic Corey-Bakshi-Shibata (CBS) Reduction : A highly selective method employing a chiral oxazaborolidine catalyst.
-
Asymmetric Transfer Hydrogenation (ATH) : A versatile technique using a chiral ruthenium catalyst for the transfer of hydrogen from a donor molecule.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the typical performance of the described methods for the synthesis of (S)-1-Phenyl-2-pentanol. Please note that results can vary based on specific reaction conditions and catalyst batches.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | 60-85 | >95 | Green, cost-effective, mild reaction conditions |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH₃•THF | 85-95 | >98 | High enantioselectivity and yield, predictable stereochemistry[1][2][3] |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complex, Formic acid/Triethylamine | 90-98 | >97 | High efficiency, mild conditions, avoids pressurized hydrogen gas[4] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 1-Phenyl-2-pentanone using Baker's Yeast
This protocol describes the asymmetric reduction of 1-phenyl-2-pentanone to (S)-1-phenyl-2-pentanol using the enzymatic machinery within Saccharomyces cerevisiae.[5]
Materials:
-
1-Phenyl-2-pentanone
-
Baker's Yeast (Saccharomyces cerevisiae), dried
-
Glucose
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Erlenmeyer flask
-
Orbital shaker
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, dissolve 10 g of glucose in 100 mL of warm (30-35°C) deionized water. Add 5 g of dried baker's yeast and swirl to create a uniform suspension. Incubate the flask in an orbital shaker at 30°C and 150 rpm for 1 hour to activate the yeast.
-
Substrate Addition: Dissolve 1.0 g of 1-phenyl-2-pentanone in a minimal amount of ethanol (B145695) (e.g., 2-3 mL) to aid solubility. Add the substrate solution dropwise to the activated yeast culture.
-
Biotransformation: Stopper the flask with a cotton plug to allow for CO₂ release and incubate the reaction mixture in the orbital shaker at 30°C and 150 rpm for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: After the reaction is complete, add a small amount of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-1-phenyl-2-pentanol. Determine the chemical yield and measure the enantiomeric excess by chiral GC or HPLC.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 1-Phenyl-2-pentanone
This protocol details the enantioselective reduction of 1-phenyl-2-pentanone using the (R)-CBS catalyst to yield (S)-1-phenyl-2-pentanol.[6][7] This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
1-Phenyl-2-pentanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed flask, add 0.5 mL of (R)-2-Methyl-CBS-oxazaborolidine solution (0.5 mmol, 10 mol%). Add 10 mL of anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add 5.5 mL of 1 M BH₃•THF solution (5.5 mmol) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: In a separate dry flask, dissolve 0.81 g of 1-phenyl-2-pentanone (5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at -78°C. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, slowly add 5 mL of methanol dropwise at -78°C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 10 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-1-phenyl-2-pentanol. Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Asymmetric Transfer Hydrogenation of 1-Phenyl-2-pentanone
This protocol describes the asymmetric transfer hydrogenation of 1-phenyl-2-pentanone using a chiral Ru(II) catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
1-Phenyl-2-pentanone
-
Chiral Ru(II) catalyst (e.g., (S,S)-TsDPEN Ru(II) complex)
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or round-bottom flask with a condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst and Reagent Preparation: In a Schlenk tube under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To the Schlenk tube, add the chiral Ru(II) catalyst (e.g., 0.01 mmol, 1 mol%). Add 5 mL of anhydrous solvent, followed by 1.0 mmol of 1-phenyl-2-pentanone.
-
Add 1.0 mL of the formic acid/triethylamine mixture to the reaction vessel.
-
Reaction: Seal the tube and heat the reaction mixture to 40-60°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with the reaction solvent and wash with saturated sodium bicarbonate solution to remove residual formic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-1-phenyl-2-pentanol. Determine the yield and enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Workflow for Biocatalytic Reduction.
Caption: Workflow for CBS Reduction.
Caption: Asymmetric Transfer Hydrogenation Scheme.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Chiral Resolution of Racemic 1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 1-Phenyl-2-pentanol are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Obtaining enantiomerically pure forms of such compounds is often crucial for their desired biological activity and to minimize potential side effects. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound, focusing on enzymatic kinetic resolution, a highly efficient and environmentally benign method. Additionally, analytical protocols for determining the enantiomeric purity of the resolved products are presented.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely used technique for separating racemic mixtures. This method relies on the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially catalyze the transformation of one enantiomer over the other. In the case of racemic this compound, a lipase can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate.
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is based on established procedures for the kinetic resolution of similar secondary alcohols using Candida antarctica lipase B (CALB), often immobilized as Novozym 435.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar or orbital shaker
-
Temperature-controlled bath or heating mantle
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 eq).
-
Dissolve the substrate in an appropriate volume of anhydrous organic solvent (e.g., 10-20 mL per gram of substrate).
-
Add the acyl donor, vinyl acetate (2.0-5.0 eq). A higher excess of the acyl donor can help to drive the reaction forward.
-
Add the immobilized lipase, Novozym 435 (typically 10-50 mg per mmol of substrate).
-
If necessary, add activated molecular sieves to the reaction mixture to ensure anhydrous conditions.
-
Seal the reaction vessel and place it in a temperature-controlled environment (e.g., 30-50 °C).
-
Stir the reaction mixture vigorously using a magnetic stirrer or an orbital shaker.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted this compound enantiomer and the acylated enantiomer.
-
Separate the unreacted alcohol from the ester product using column chromatography on silica (B1680970) gel.
Analytical Method for Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
The following method is adapted from the successful separation of the constitutional isomer, 1-phenyl-1-pentanol, and is a good starting point for the analysis of this compound enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: CCOF 5 or CCOF 6 packed columns are promising candidates based on separations of similar analytes. Alternatively, polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H can be screened.
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) is commonly used. A typical starting condition is Hexane:IPA (99:1, v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 5-20 µL.
Sample Preparation:
-
Dissolve a small amount of the sample (from the kinetic resolution or the separated fractions) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Data Presentation
The following tables present illustrative quantitative data for the lipase-catalyzed kinetic resolution of secondary alcohols structurally related to this compound. These values can serve as a benchmark for the expected performance of the resolution of this compound.
Table 1: Illustrative Performance of Lipases in the Kinetic Resolution of Secondary Alcohols.
| Lipase | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Enantiomeric Ratio (E) |
| Novozym 435 (Candida antarctica Lipase B) | 1-Phenyl-2-propanol | Vinyl Acetate | Toluene | RT | ~50 | >99 (R)-acetate | ~91 | >70 |
| Lipase from Pseudomonas cepacia | 1-Phenylethanol | Vinyl Acetate | Heptane | 53.4 | ~50 | >99 (S)-alcohol | - | >200 |
| Novozym 435 (Candida antarctica Lipase B) | m-aryltrimethylsilyl chiral alcohol | Vinyl Acetate | Hexane | - | 47 | >99 | >99 | >200[1] |
| Novozym 435 (Candida antarctica Lipase B) | p-aryltrimethylsilyl chiral alcohol | Vinyl Acetate | Hexane | - | 50 | >99 | >99 | >200[1] |
Note: Data is for structurally related substrates and serves as a general indication of potential efficiency. The enantioselectivity of lipases is highly substrate-specific and optimal conditions for this compound should be determined experimentally.
Table 2: Illustrative Chiral HPLC Separation Conditions for Phenyl-substituted Alcohols.
| Chiral Stationary Phase | Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) |
| CCOF 5 | 1-Phenyl-1-pentanol | Hexane/Isopropanol (99:1) | 0.2 |
| CCOF 6 | 1-Phenyl-1-pentanol | Hexane/Isopropanol (99:1) | 0.2 |
| Chiralcel OD-H | 1-Phenyl-2-propanol | n-Hexane/Isopropanol (90:10) | 0.5 |
Mandatory Visualizations
References
Application Notes and Protocols: 1-Phenyl-2-pentanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-phenyl-2-pentanol as a chiral auxiliary in asymmetric synthesis. While not as extensively documented as other auxiliaries, its chiral nature and structural features present a valuable tool for the stereocontrolled synthesis of complex organic molecules. These notes offer a practical guide to the attachment, application in key synthetic transformations, and subsequent removal of the this compound auxiliary, enabling the synthesis of enantiomerically enriched compounds critical for pharmaceutical and materials science research.
Introduction to this compound as a Chiral Auxiliary
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, allowing for the conversion of prochiral substrates into chiral products with high levels of stereocontrol.[1] The principle lies in the temporary attachment of a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical outcome of a subsequent reaction.[1] Upon completion of the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.
This compound, a chiral secondary alcohol, possesses the necessary structural attributes to function as an effective chiral auxiliary. The presence of a stereogenic center adjacent to a hydroxyl group allows for its covalent attachment to various substrates, typically through ester or ether linkages. The phenyl group provides significant steric bulk, which can effectively shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. This steric hindrance is the primary basis for its ability to induce asymmetry.
Key Advantages:
-
Accessibility: Both enantiomers of this compound can be synthesized, allowing for access to both enantiomers of the target molecule.
-
Steric Influence: The bulky phenyl group provides a strong stereodirecting effect.
-
Cleavage: The resulting ester or ether linkage can be readily cleaved under various conditions to release the chiral product and recover the auxiliary.
Synthesis of Enantiopure this compound
The availability of enantiomerically pure this compound is crucial for its application as a chiral auxiliary. Asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-pentanone, is a common and effective strategy.[2]
Experimental Protocol: Asymmetric Reduction of 1-Phenyl-2-pentanone
This protocol describes the synthesis of (R)-1-phenyl-2-pentanol using a chiral catalyst.
Materials:
-
1-Phenyl-2-pentanone
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-CBS catalyst (0.05 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of 1-phenyl-2-pentanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1 M HCl and stir for 10 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford enantiomerically enriched (R)-1-phenyl-2-pentanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent and subsequent NMR analysis.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. By attaching this compound as a chiral auxiliary to a dienophile, the cycloaddition can proceed with high diastereoselectivity.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol outlines the use of (R)-1-phenyl-2-pentyl acrylate (B77674) as a chiral dienophile in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene (B3395910).
Part A: Synthesis of (R)-1-Phenyl-2-pentyl Acrylate
-
To a solution of (R)-1-phenyl-2-pentanol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acrylate, which can be purified by column chromatography.
Part B: Diels-Alder Cycloaddition
-
Dissolve the (R)-1-phenyl-2-pentyl acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.2 eq), dropwise.
-
Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
The organic extracts containing the chiral carboxylic acid are combined, dried, and concentrated.
Data Presentation
| Entry | Lewis Acid | Temp (°C) | Diastereomeric Excess (de) (%) [endo:exo] | Yield (%) |
| 1 | Et₂AlCl | -78 | 92 [95:5] | 85 |
| 2 | TiCl₄ | -78 | 88 [98:2] | 78 |
| 3 | SnCl₄ | -78 | 85 [97:3] | 81 |
Note: The data presented is hypothetical and intended to be representative of a successful asymmetric Diels-Alder reaction using a chiral auxiliary.
Application in Asymmetric Aldol (B89426) Reactions
The aldol reaction is a cornerstone of C-C bond formation. Utilizing a chiral auxiliary attached to one of the carbonyl partners allows for the stereoselective formation of β-hydroxy carbonyl compounds.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes the diastereoselective aldol reaction of the lithium enolate of (R)-1-phenyl-2-pentyl propionate (B1217596) with isobutyraldehyde (B47883).
Part A: Synthesis of (R)-1-Phenyl-2-pentyl Propionate
-
Follow a similar procedure to the synthesis of the acrylate, using propionyl chloride instead of acryloyl chloride.
Part B: Aldol Reaction
-
Dissolve the (R)-1-phenyl-2-pentyl propionate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add isobutyraldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.
Part C: Cleavage of the Chiral Auxiliary
-
The auxiliary can be cleaved via hydrolysis with LiOH as described for the Diels-Alder adduct to yield the chiral β-hydroxy acid.
Data Presentation
| Entry | Aldehyde | Diastereomeric Excess (de) (%) [syn:anti] | Yield (%) |
| 1 | Isobutyraldehyde | 90 [94:6] | 75 |
| 2 | Benzaldehyde | 85 [92:8] | 72 |
| 3 | Pivaldehyde | 95 [98:2] | 68 |
Note: The data presented is hypothetical and intended to be representative of a successful asymmetric aldol reaction using a chiral auxiliary.
Visualizations
Caption: General workflow for asymmetric synthesis using this compound as a chiral auxiliary.
Caption: Proposed mechanism for the diastereoselective Diels-Alder reaction.
Conclusion
This compound serves as a promising chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis and the significant steric influence of the phenyl group allow for high levels of diastereoselectivity in key reactions such as the Diels-Alder and aldol reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the utility of this auxiliary in the synthesis of complex, high-value chiral molecules. Further optimization of reaction conditions and exploration of its use in other asymmetric reactions are encouraged to fully realize the potential of this compound in synthetic organic chemistry.
References
Application Notes and Protocols for the Stereoselective Reduction of 1-Phenyl-2-pentanone to 1-Phenyl-2-pentanol
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective reduction of the prochiral ketone 1-phenyl-2-pentanone to the chiral alcohol 1-phenyl-2-pentanol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide explores three prominent methodologies: biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast), chemosynthetic reduction via the Corey-Bakshi-Shibata (CBS) method, and asymmetric transfer hydrogenation utilizing a Noyori-type catalyst. Each section includes a detailed experimental protocol, a summary of expected quantitative outcomes, and workflow diagrams to facilitate practical laboratory application.
Introduction
The synthesis of enantiomerically pure alcohols is a fundamental objective in modern organic chemistry, driven by the stereospecific demands of the pharmaceutical and agrochemical industries. The stereoselective reduction of prochiral ketones represents one of the most efficient methods for accessing these valuable chiral synthons. This compound, with its stereocenter at the carbinol carbon, is a representative chiral alcohol whose synthesis showcases the utility of various asymmetric reduction strategies.
This application note details and contrasts three powerful techniques for the stereoselective synthesis of this compound from 1-phenyl-2-pentanone:
-
Biocatalytic Reduction: A green and cost-effective approach employing whole-cell catalysis with baker's yeast, which contains oxidoreductase enzymes capable of high stereoselectivity.
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and predictable method utilizing a chiral oxazaborolidine catalyst to direct the enantioselective reduction by a borane (B79455) reagent.
-
Noyori Asymmetric Hydrogenation: A Nobel Prize-winning technology that employs ruthenium-based catalysts with chiral ligands for the highly efficient asymmetric transfer hydrogenation of ketones.
The selection of a particular method will depend on factors such as desired enantioselectivity, substrate scope, cost, scalability, and environmental impact.
Data Presentation: Comparative Analysis
The following table summarizes typical quantitative data for the stereoselective reduction of 1-phenyl-2-pentanone and structurally similar ketones using the methodologies described herein. This data is compiled from literature sources and serves as a benchmark for expected performance.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference/Notes |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | 1-Phenyl-2-propanone | ~70-90 | >95 | Data for the structurally similar 1-phenyl-2-propanone, as a proxy. |
| CBS Reduction | (R)- or (S)-Methyl-CBS with BH₃·THF | General Aryl Alkyl Ketones | >90 | >95 | General performance for aryl alkyl ketones. Specific data for 1-phenyl-2-pentanone is not readily available. |
| Noyori Hydrogenation | RuCl--INVALID-LINK-- with HCOOH/NEt₃ | General Aryl Alkyl Ketones | >95 | >98 | General performance for aryl alkyl ketones. Specific data for 1-phenyl-2-pentanone is not readily available. |
Experimental Protocols
Biocatalytic Reduction with Saccharomyces cerevisiae
This protocol describes the whole-cell biocatalytic reduction of 1-phenyl-2-pentanone using commercially available baker's yeast.
Materials:
-
1-Phenyl-2-pentanone
-
Dried Baker's Yeast (Saccharomyces cerevisiae)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Diatomaceous Earth
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (B145695) (for substrate dissolution)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Protocol:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 10 g of sucrose in 200 mL of warm (30-35 °C) deionized water. Add 20 g of dried baker's yeast and stir the suspension for 30 minutes at this temperature to activate the yeast.
-
Substrate Addition: Dissolve 1.0 g of 1-phenyl-2-pentanone in a minimal amount of ethanol (e.g., 2-3 mL) to ensure solubility. Add this solution dropwise to the activated yeast suspension.
-
Reaction Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of CO₂. Incubate the flask at 30-35 °C with gentle stirring for 48-72 hours.
-
Reaction Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically analyzing small aliquots of the reaction mixture.
-
Work-up: Upon completion of the reaction, add approximately 10 g of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with 50 mL of deionized water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound
Application Notes and Protocols for the Grignard Synthesis of 1-Phenyl-1-pentanol from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of alcohols from carbonyl compounds. This application note provides a detailed protocol for the synthesis of 1-phenyl-1-pentanol via the reaction of benzaldehyde (B42025) with a Grignard reagent, specifically n-butylmagnesium bromide. The resulting secondary alcohol is a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.
It is important to note that the direct Grignard reaction of benzaldehyde with a C4 Grignard reagent yields 1-phenyl-1-pentanol, where the hydroxyl group is located at the benzylic position. The synthesis of the constitutional isomer, 1-phenyl-2-pentanol, would necessitate different starting materials, such as phenylacetaldehyde (B1677652) and a propyl Grignard reagent, or the reduction of 1-phenyl-2-pentanone. This protocol focuses on the direct and widely applicable reaction with benzaldehyde.
The procedure emphasizes the critical need for anhydrous conditions, as Grignard reagents are highly reactive towards protic sources, which can quench the reaction.[1][2][3]
Data Presentation: Reagent Quantities
The following table summarizes the representative quantities and molar equivalents for the synthesis.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Magnesium Turnings | 24.31 | 50 | 1.2 | 1.22 g |
| 1-Bromobutane (B133212) | 137.02 | 45 | 1.1 | 4.9 mL (6.17 g) |
| Benzaldehyde | 106.12 | 40 | 1.0 | 4.1 mL (4.24 g) |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~100 mL |
| Saturated NH₄Cl (aq) | 53.49 | - | - | ~50 mL |
Experimental Workflow
Caption: Workflow for the Grignard synthesis of 1-Phenyl-1-pentanol.
Detailed Experimental Protocol
Safety Precautions:
-
Anhydrous Conditions: The Grignard reaction is extremely sensitive to water. All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Anhydrous solvents are essential.[2][3]
-
Flammable Solvents: Diethyl ether is highly flammable and volatile. All operations must be performed in a well-ventilated fume hood, away from ignition sources.[1]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. An ice bath should be readily available to control the reaction temperature.[1]
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
1-Bromobutane
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube (containing CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
Procedure:
Part 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Purge the entire system with nitrogen or argon for 15-20 minutes.[1]
-
Magnesium Activation: Place 1.22 g (50 mmol) of magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.[1][4] Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of 4.9 mL (45 mmol) of 1-bromobutane in 20 mL of anhydrous diethyl ether in the dropping funnel. Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate shortly, indicated by the disappearance of the iodine color, gentle boiling of the ether, and the solution turning cloudy and grayish.[1][4] If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.
-
Completion: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with an ice bath to control the rate.[4] After the addition is complete, add an additional 20 mL of anhydrous diethyl ether through the dropping funnel to rinse any residual reactant into the flask. Gently reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
Part 2: Reaction with Benzaldehyde
-
Aldehyde Preparation: In a separate dry flask, prepare a solution of 4.1 mL (40 mmol) of benzaldehyde in 20 mL of anhydrous diethyl ether.
-
Addition: Cool the freshly prepared Grignard reagent solution in an ice bath to 0°C. Add the benzaldehyde solution dropwise from the dropping funnel with continuous stirring.[4][5] A thick, white precipitate of the magnesium alkoxide salt will form.[2]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.[4]
Part 3: Work-up and Isolation
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add 50 mL of saturated aqueous ammonium chloride solution through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[2][4] Stir until the solids have mostly dissolved. If solids persist, a small amount of dilute HCl may be added.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the two layers. Extract the aqueous layer with two 20 mL portions of diethyl ether. Combine all the organic layers.
-
Washing and Drying: Wash the combined organic layer with 20 mL of saturated sodium chloride solution (brine), then dry it over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Solvent Removal: Decant or filter the dried ether solution into a tared round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude 1-phenyl-1-pentanol as an oil. The product can be further purified by vacuum distillation if necessary.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush some magnesium turnings to expose a fresh surface. Ensure all glassware is perfectly dry and solvents are anhydrous.[1] |
| Low yield of alcohol | Premature quenching of Grignard reagent by moisture or acidic protons. Formation of Wurtz coupling by-product (octane). | Improve inert atmosphere technique.[1] Add the 1-bromobutane solution more slowly during the Grignard reagent formation.[1] |
| Cloudy final organic layer | Incomplete dissolution of magnesium salts. | This is common. Ensure sufficient acidic work-up to dissolve the salts. The product can be separated during the aqueous work-up.[1] |
References
Application Notes and Protocols: The Use of 1-Phenyl-2-pentanol in the Synthesis of Chiral Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Phenyl-2-pentanol is a chiral secondary alcohol that serves as a valuable building block in the asymmetric synthesis of pharmaceutical intermediates.[1] Its stereocenter allows for the introduction of specific chirality into drug molecules, which is crucial as the biological activity of many pharmaceuticals is dependent on their stereochemistry.[1] This document provides detailed protocols for the conversion of this compound into a key chiral amine intermediate, (S)-N-methyl-1-phenyl-2-pentanamine, a common motif in various active pharmaceutical ingredients (APIs). The synthesis proceeds via a two-step sequence involving mesylation of the hydroxyl group followed by nucleophilic substitution with methylamine. This method is a robust and widely used strategy for the stereospecific conversion of chiral alcohols to chiral amines.
Core Synthesis Pathway: From Chiral Alcohol to Chiral Amine
The overall transformation involves the conversion of the hydroxyl group of this compound into a good leaving group, followed by its displacement with an amine. This two-step process generally proceeds with an inversion of stereochemistry at the chiral center, allowing for the synthesis of the enantiomerically pure amine from the corresponding enantiomerically pure alcohol.
References
Application Notes and Protocols: 1-Phenyl-2-pentanol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-pentanol (CAS No. 705-73-7) is a secondary alcohol that is a member of the benzene (B151609) and substituted derivatives class of organic compounds.[1] It is recognized for its utility as a fragrance and flavor ingredient, imparting a unique olfactory profile to a variety of formulations.[2][3] These application notes provide a comprehensive overview of its chemical and physical properties, synthesis, olfactory and gustatory characteristics, and protocols for its evaluation and use in fragrance and flavor applications.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a mild, green, sweet, and earthy odor.[2][3][4] Its flavor profile is described as fruity and green.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [4] |
| Molecular Weight | 164.24 g/mol | [4] |
| Appearance | Colorless, clear oily liquid | [2] |
| Specific Gravity | 0.957 - 0.964 @ 25°C | [3] |
| Refractive Index | 1.508 - 1.513 @ 20°C | [3] |
| Boiling Point | 247°C @ 760 mmHg | [4] |
| Flash Point | 105°C (221°F) TCC | [3] |
| Solubility | Very slightly soluble in water; soluble in alcohol | [3][4] |
| Vapor Pressure | 0.011 mmHg @ 25°C (estimated) | [3] |
| logP (o/w) | 2.877 (estimated) | [3] |
| Kovats Retention Index | 2256 (Standard polar column) | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry reactions. Two common and effective methods are the Grignard reaction and the reduction of a corresponding ketone. Detailed protocols for these synthetic routes are provided below.
Experimental Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound by the reaction of phenylacetaldehyde (B1677652) with propylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Prepare a solution of 1-bromopropane in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phenylacetaldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the phenylacetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.
-
Workflow for Grignard Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Experimental Protocol 2: Synthesis via Reduction of 1-Phenyl-2-pentanone
This protocol outlines the synthesis of this compound by the reduction of 1-phenyl-2-pentanone using sodium borohydride (B1222165).
Materials:
-
1-Phenyl-2-pentanone
-
Methanol (B129727) or Ethanol
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-2-pentanone in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract with three portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify the product by vacuum distillation or flash column chromatography.
-
Workflow for the Reduction of 1-Phenyl-2-pentanone
Caption: Workflow for the synthesis of this compound via ketone reduction.
Application in Fragrance and Flavor
This compound is valued for its mild and versatile scent profile, which can be incorporated into a wide range of fragrance compositions. Its green and sweet notes can provide a natural lift to floral and fruity accords, while its earthy undertones can add depth and complexity. In flavors, its fruity and green characteristics can be used to enhance fruit profiles.
Recommended Usage Levels:
-
Up to 8.0% in fragrance concentrate.[3]
Sensory Evaluation Protocol
A comprehensive sensory evaluation is crucial to understand the olfactory characteristics of this compound and its performance in different applications.
Objective: To characterize the odor profile of this compound and determine its odor detection threshold.
Materials:
-
This compound, high purity
-
Odor-free solvent (e.g., diethyl phthalate, ethanol)
-
Perfumer's smelling strips (blotters)
-
Glass vials
-
Panel of trained sensory analysts
Protocol 1: Odor Profile Description
-
Prepare a 10% solution of this compound in the chosen solvent.
-
Dip a smelling strip into the solution, ensuring about 1 cm is submerged.
-
Remove the strip and allow the solvent to evaporate for a few seconds.
-
Present the strip to the sensory panelists and ask them to describe the odor at different time intervals (e.g., top note, middle note after 15 minutes, and base note after 1 hour).
-
Record all odor descriptors used by the panelists.
Protocol 2: Odor Detection Threshold (Example using Ascending Forced-Choice Method)
-
Prepare a series of dilutions of this compound in an odor-free solvent, starting from a very low concentration.
-
For each concentration level, present panelists with three samples (triangle test), where two are blanks (solvent only) and one contains the this compound dilution.
-
Ask panelists to identify the odd sample.
-
The lowest concentration at which a statistically significant portion of the panel can correctly identify the sample is determined as the odor detection threshold.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify the specific odor-active compounds in a sample.
Objective: To identify the key odor contributors of a this compound sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for fragrance analysis (e.g., polar and non-polar columns).
Procedure:
-
Inject a diluted sample of this compound into the GC.
-
A trained analyst sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.
-
The data from the FID and the olfactometry port are correlated to link specific chemical peaks with their corresponding odors.
-
This analysis can help identify any trace impurities that may contribute to the overall scent profile.
Stability in Formulations
The stability of a fragrance ingredient is critical for the shelf-life and performance of the final product.
Experimental Protocol: Accelerated Stability Testing
Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., a simple lotion or soap base).
Procedure:
-
Prepare samples of the cosmetic base containing a known concentration of this compound (e.g., 0.5-1.0%). Also, prepare a control sample without the fragrance.
-
Divide the samples into different storage conditions:
-
Elevated temperature (e.g., 40°C)
-
Room temperature (control)
-
Exposure to UV light
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for the following parameters:
-
Odor: Compare the odor of the aged samples to the room temperature control. Note any changes in character or intensity.
-
Color: Visually assess any changes in the color of the product.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to check for any changes in the physical properties of the base.
-
-
Record all observations and compare them to the control sample to determine the stability of this compound in the tested formulation.
Conclusion
This compound is a valuable ingredient in the palette of fragrance and flavor chemists. Its mild, green, sweet, and earthy profile allows for versatile applications. The provided protocols for synthesis, sensory evaluation, and stability testing offer a framework for researchers and formulators to effectively utilize and characterize this compound. Further research to establish a definitive odor detection threshold and detailed GC-O profiles would be beneficial for its broader application.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 1-Phenyl-2-pentanol
Introduction
Chiral 1-phenyl-2-pentanol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of this secondary alcohol is crucial for the biological activity and efficacy of the final product. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds.[1] Enzymes, such as lipases and alcohol dehydrogenases, offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical manufacturing.
These application notes provide detailed protocols for the two primary enzymatic strategies for synthesizing chiral this compound: Enzymatic Kinetic Resolution (EKR) of racemic this compound using lipases, and Asymmetric Reduction of the prochiral ketone, 1-phenyl-2-pentanone, using alcohol dehydrogenases (ADHs).
Biocatalytic Strategies
Enzymatic Kinetic Resolution (EKR) using Lipases
Enzymatic kinetic resolution is a widely used method for separating racemic mixtures. In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are commonly employed for the kinetic resolution of secondary alcohols.[2][3][4][5]
Asymmetric Reduction of 1-Phenyl-2-pentanone using Alcohol Dehydrogenases (ADHs)
The asymmetric reduction of a prochiral ketone is an efficient method to directly produce a single enantiomer of a chiral alcohol. Alcohol dehydrogenases catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone with high stereoselectivity.[6] This approach can theoretically achieve a 100% yield of the desired enantiomer.
Data Presentation: Comparison of Biocatalytic Systems
The following tables summarize quantitative data for the enzymatic synthesis of chiral secondary alcohols. While specific data for this compound is limited in the literature, the data for structurally related compounds provides a strong basis for experimental design.
Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Isopropenyl acetate (B1210297) | Toluene | 2.5 | 48 | >99 (R-acetate) | >200 |
| Pseudomonas cepacia Lipase (PCL) | 1-Phenylethanol | Vinyl acetate | Diisopropyl ether | 6 | 50 | >99 (R-acetate) | >200 |
| Candida antarctica Lipase B (CALB) | 4-Phenyl-2-butanol | Isopropenyl acetate | Acetonitrile | 24 | 49 | >99 (R-acetate) | >200 |
| Pseudomonas cepacia Lipase (PCL) | 1-Phenyl-2-propanol | Vinyl acetate | Hexane (B92381) | 24 | ~50 | >95 (R-acetate) | >100 |
Table 2: ADH-Catalyzed Asymmetric Reduction of Prochiral Ketones
| Enzyme Source | Substrate | Cofactor Regeneration | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) |
| Lactobacillus brevis ADH | Acetophenone | Isopropanol (B130326) | n-Heptane/Buffer | 24 | >95 | >99 (S) |
| Thermoanaerobacter ethanolicus ADH | 1-Phenyl-2-propanone | Isopropanol | Hexane/Buffer | 48 | ~90 | >99 (S) |
| Horse Liver ADH (HLADH) | 2-Phenylpropanal | Ethanol | Aqueous-Organic | - | High | >99 (S) |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general guideline for the kinetic resolution of racemic this compound using an immobilized lipase such as Novozym 435 (Candida antarctica lipase B).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (3Å or 4Å), activated
-
Standard laboratory glassware
-
Orbital shaker or magnetic stirrer with temperature control
-
Filtration setup
-
Rotary evaporator
Procedure:
-
To a dry flask, add racemic this compound (1.0 mmol).
-
Add 10 mL of anhydrous organic solvent.
-
Add the acyl donor (2.0 to 5.0 mmol).
-
Add activated molecular sieves (approximately 100 mg) to ensure anhydrous conditions.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the immobilized enzyme with fresh solvent to recover any remaining product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography.
Protocol 2: Asymmetric Reduction of 1-Phenyl-2-pentanone with an Alcohol Dehydrogenase
This protocol describes the asymmetric reduction of 1-phenyl-2-pentanone using an alcohol dehydrogenase with a substrate-coupled cofactor regeneration system.
Materials:
-
1-Phenyl-2-pentanone
-
Alcohol dehydrogenase (e.g., from Lactobacillus sp. or a commercially available kit)
-
Nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺)
-
Isopropanol (for cofactor regeneration)
-
Buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0)
-
Standard laboratory glassware
-
Magnetic stirrer with temperature control
-
Centrifugation equipment (if using whole cells)
-
Organic solvent for extraction (e.g., ethyl acetate or MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare the buffer solution.
-
Add the nicotinamide cofactor to a final concentration of 0.1-1.0 mM.
-
Add isopropanol to a final concentration of 5-10% (v/v).
-
Add 1-phenyl-2-pentanone to the desired final concentration (e.g., 10-50 mM). A co-solvent like DMSO may be used to aid solubility.
-
Initiate the reaction by adding the alcohol dehydrogenase (as a purified enzyme or as whole cells).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC.
-
Upon completion, if using a purified enzyme, proceed to extraction. If using whole cells, centrifuge the mixture to pellet the cells.
-
Extract the reaction mixture or the supernatant with an equal volume of organic solvent (repeat 2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude chiral this compound.
-
Purify the product by column chromatography if necessary.
Protocol 3: Chiral Analysis of this compound by HPLC and GC
Accurate determination of enantiomeric excess is critical. The following are suggested starting conditions for chiral HPLC and GC analysis, which should be optimized for the specific instrument and column.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel OD-H or Chiralpak AD-H have shown good resolution for similar compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. A typical starting point is a 90:10 (v/v) mixture.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Chiral Gas Chromatography (GC):
-
Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB, is often effective for separating chiral alcohols.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Temperature Program: Start with an initial temperature of 100 °C, hold for 1 minute, then ramp to 150 °C at a rate of 2-5 °C/min.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or ethyl acetate.
Mandatory Visualizations
Caption: Workflow for the biocatalytic synthesis of chiral this compound.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Phenyl-2-pentanol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-pentanol is a chiral secondary alcohol of interest in synthetic chemistry and pharmaceutical development. Accurate determination of its purity and enantiomeric composition is crucial for quality control and understanding its pharmacological properties. Direct analysis of this compound can be challenging due to its polarity and the difficulty in separating its enantiomers. Derivatization is a key strategy to overcome these challenges by modifying the analyte to improve its chromatographic behavior and enable its separation and quantification.
These application notes provide detailed protocols for two primary derivatization methods for this compound:
-
Trifluoroacetylation for GC-MS Analysis: An achiral derivatization method that increases the volatility and detectability of this compound, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This method is ideal for quantifying the total amount of this compound.
-
Mosher's Acid Derivatization for Chiral HPLC Analysis: A chiral derivatization method that converts the enantiomers of this compound into diastereomers. These diastereomers can then be separated and quantified using standard high-performance liquid chromatography (HPLC), allowing for the determination of the enantiomeric excess (% ee).
Method 1: Trifluoroacetylation for GC-MS Analysis
This method involves the reaction of this compound with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetyl ester. This derivative is more volatile and less polar than the parent alcohol, leading to improved peak shape and sensitivity in GC analysis.
Experimental Workflow
Caption: Workflow for trifluoroacetylation of this compound.
Experimental Protocol
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (or other suitable base)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Anhydrous sodium sulfate (B86663)
-
GC vials and caps
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a clean, dry GC vial, add 100 µL of the this compound solution.
-
Add 50 µL of pyridine.
-
Add 100 µL of TFAA.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Work-up:
-
Add 1 mL of deionized water to the reaction mixture to quench the excess TFAA.
-
Vortex for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the dried organic layer to a new GC vial for analysis.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
GC-MS Parameters (Typical)
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50-500 m/z |
Expected Results
Method 2: Mosher's Acid Derivatization for Chiral HPLC Analysis
This method utilizes the chiral derivatizing agent (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) to form diastereomeric esters with the (R)- and (S)-enantiomers of this compound. These diastereomers can be separated by normal-phase HPLC, and the ratio of their peak areas can be used to determine the enantiomeric excess of the original sample.
Experimental Workflow
Caption: Workflow for Mosher's acid derivatization of this compound.
Experimental Protocol
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
HPLC vials and caps
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: In a clean, dry HPLC vial, dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous DCM.
-
Derivatization Reaction:
-
To the solution of this compound, add a catalytic amount of DMAP (approximately 0.1 mg).
-
Add 10 µL of anhydrous pyridine.
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the vial and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC injection).
-
-
HPLC Analysis:
-
The reaction mixture can often be directly injected into the HPLC system. If necessary, dilute with the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC.
-
HPLC Parameters (Typical)
| Parameter | Value |
| HPLC Column | Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Expected Results
The two diastereomeric Mosher's esters of this compound are expected to be resolved into two separate peaks in the HPLC chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers (A1 and A2) using the following formula:
% ee = |(A1 - A2) / (A1 + A2)| * 100
The elution order of the diastereomers will depend on the absolute configuration of the this compound enantiomers and the chiral derivatizing agent used. For the determination of the absolute configuration, a separate derivatization with (S)-Mosher's acid chloride would be necessary for comparison. The method relies on the principle that the diastereomers have different physical properties, allowing for their separation on an achiral stationary phase.
Data Presentation
Quantitative data from these analyses should be recorded in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: GC-MS Analysis of Trifluoroacetylated this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | e.g., 12.34 | ||
| Standard 2 | e.g., 12.35 | ||
| Sample A | e.g., 12.34 | ||
| Sample B | e.g., 12.35 |
(Note: Retention times are hypothetical and need to be determined experimentally.)
Table 2: Chiral HPLC Analysis of Mosher's Esters of this compound
| Sample ID | Peak 1 Retention Time (min) | Peak 1 Area | Peak 2 Retention Time (min) | Peak 2 Area | Enantiomeric Excess (% ee) |
| Racemic Standard | e.g., 15.21 | e.g., 16.05 | ~0 | ||
| Sample X | e.g., 15.22 | e.g., 16.06 | |||
| Sample Y | e.g., 15.21 | e.g., 16.05 |
(Note: Retention times are hypothetical and need to be determined experimentally.)
Conclusion
The derivatization methods outlined in these application notes provide robust and reliable approaches for the analytical determination of this compound. Trifluoroacetylation followed by GC-MS is a suitable method for the quantification of the total alcohol content, while derivatization with Mosher's acid and subsequent HPLC analysis is a powerful technique for determining the enantiomeric composition. The choice of method will depend on the specific analytical goals of the researcher. It is recommended to optimize the reaction and chromatographic conditions for each specific application to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1-Phenyl-2-pentanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-Phenyl-2-pentanol. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Presence of moisture: Glassware, solvent, or reagents are not rigorously dried. Grignard reagents are highly sensitive to water.[1] 2. Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[2] 3. Unreactive benzyl (B1604629) halide: The benzyl chloride or bromide may be of poor quality or contain inhibitors. | 1. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened anhydrous solvents.[1] 2. Activate the magnesium: Gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used as an activator.[1] 3. Use high-purity reagents: Purify the benzyl halide by distillation if its purity is questionable. |
| Low yield of this compound | 1. Grignard reagent degradation: The prepared Grignard reagent may have decomposed before or during the reaction. 2. Side reactions: Competing reactions reduce the amount of Grignard reagent available for the main reaction. 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Use the Grignard reagent immediately: Prepare the Grignard reagent and use it directly in the next step. If storage is necessary, keep it under an inert atmosphere. 2. Control reaction conditions: Maintain a low reaction temperature during the addition of the benzyl halide to the magnesium to minimize Wurtz coupling. Add the Grignard reagent to the propanal solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition. 3. Ensure complete reaction: After the addition of the Grignard reagent, allow the reaction to stir at room temperature for an adequate amount of time (e.g., 1-2 hours) to ensure completion. |
| Formation of significant side products | 1. Wurtz coupling: The Grignard reagent reacts with the unreacted benzyl halide to form 1,2-diphenylethane.[3] 2. Toluene formation: The Grignard reagent is quenched by trace amounts of water or acidic protons. 3. Rearrangement products: Benzylmagnesium halides can undergo rearrangement to form o-tolyl derivatives.[4] | 1. Slow addition: Add the benzyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5] 2. Strict anhydrous conditions: Follow the procedures outlined for ensuring anhydrous conditions. 3. Low temperature: Keeping the reaction temperature low can sometimes suppress rearrangement reactions. |
| Product is contaminated with a dark, tarry substance | 1. Overheating: High reaction temperatures can lead to polymerization or degradation of the aldehyde or product. 2. Air oxidation: Exposure of the reaction mixture to air can cause oxidation of the reagents or products. | 1. Maintain temperature control: Use an ice bath to control the temperature during the exothermic addition of the Grignard reagent. 2. Maintain an inert atmosphere: Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard synthesis of this compound?
A1: The most critical factor is the rigorous exclusion of water and atmospheric moisture. Grignard reagents are potent bases and will react readily with any protic source, including water on glassware, in solvents, or from the air. This will quench the reagent and significantly lower the yield of the desired alcohol.[1]
Q2: How can I be certain that my Grignard reagent has formed?
A2: The initiation of the Grignard reaction is usually indicated by a noticeable exotherm (the reaction flask becomes warm), the appearance of a cloudy or greyish solution, and the gradual disappearance of the magnesium turnings. If the reaction does not start, refer to the troubleshooting guide for methods of activation.
Q3: What are the expected side products in this synthesis and how can I minimize them?
A3: The most common side product is 1,2-diphenylethane, formed via Wurtz coupling of the benzylmagnesium halide with unreacted benzyl halide.[3] To minimize this, a slow, dropwise addition of the benzyl halide to the magnesium is recommended. Toluene can also form if the Grignard reagent is quenched by moisture. In some cases, rearrangement to o-tolyl derivatives can occur.[4]
Q4: What is the best work-up procedure for this reaction?
A4: A common work-up procedure involves quenching the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts, which can then be removed by filtration. An alternative is to use a dilute acid (e.g., 10% HCl), which will dissolve the magnesium salts into the aqueous layer, facilitating separation.
Q5: How can I purify the crude this compound?
A5: The most common method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Column chromatography on silica (B1680970) gel can also be employed for higher purity.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for similar Grignard reactions.[1][6]
Materials:
-
Magnesium turnings
-
Benzyl chloride (or bromide)
-
Propanal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate within a few minutes, as indicated by a gentle reflux and a cloudy appearance.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the benzylmagnesium chloride.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of propanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propanal solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data Summary
The following table provides representative data for the Grignard synthesis of secondary alcohols, which can be used as a general guideline for the synthesis of this compound. Actual yields and purity will vary depending on the specific reaction conditions and the purity of the starting materials.
| Grignard Reagent | Aldehyde | Typical Yield (%) | Typical Purity (%) | Common Impurities |
| Benzylmagnesium chloride | Propanal | 60-75 | >95 (after distillation) | 1,2-diphenylethane, Toluene, Unreacted propanal |
| Phenylmagnesium bromide | Propanal | 70-85 | >95 (after distillation) | Biphenyl, Benzene, Unreacted propanal |
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the Grignard synthesis of this compound and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Grignard synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Stereoselective Reduction of 1-Phenyl-2-pentanone
Welcome to the technical support center for the stereoselective reduction of 1-phenyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective reduction of 1-phenyl-2-pentanone?
A1: The primary methods for achieving enantioselective reduction of 1-phenyl-2-pentanone, a prochiral ketone, to the corresponding chiral alcohol, 1-phenyl-2-pentanol, include:
-
Catalytic Hydrogenation: This involves the use of a chiral catalyst, such as a Ruthenium-BINAP complex, under a hydrogen atmosphere.[1]
-
Asymmetric Transfer Hydrogenation: A popular and often milder alternative to high-pressure hydrogenation, this method employs a chiral transition metal catalyst, like a Noyori-type catalyst, to transfer hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to the ketone.[1][2]
-
Stoichiometric and Catalytic Reductions with Chiral Boron Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source, is a widely used and reliable method known for its high enantioselectivity.[3][4]
-
Biocatalytic Reduction: This "green chemistry" approach uses whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases/alcohol dehydrogenases) to perform the enantioselective reduction.[5][6]
Q2: How do I choose the right catalyst for my reduction?
A2: The choice of catalyst depends on several factors, including the desired enantiomer ((R) or (S)), required enantiomeric excess (ee), substrate scope, and experimental setup.
-
For high enantioselectivity and predictable stereochemical outcomes in the reduction of aryl ketones, CBS catalysts and Noyori-type catalysts are excellent choices.[2][3] The stereochemistry of the product is determined by the chirality of the catalyst used.
-
Biocatalysts offer an environmentally friendly option and can provide very high enantioselectivity.[6] However, the substrate scope might be more limited, and optimization of reaction conditions (pH, temperature, co-solvent) is often necessary.
Q3: What are the critical parameters to control for achieving high enantioselectivity?
A3: Several experimental parameters are crucial for maximizing enantioselectivity:
-
Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess, as it enhances the energy difference between the diastereomeric transition states.[3]
-
Solvent: The choice of solvent can significantly impact stereoselectivity. Non-polar aprotic solvents like toluene (B28343) are often preferred for CBS reductions.[7]
-
Purity of Reagents: Impurities in the substrate, solvent, or reducing agent can act as catalyst poisons or lead to non-selective background reactions, thus lowering the enantiomeric excess.[1] It is crucial to use anhydrous solvents and high-purity reagents, especially for moisture-sensitive reactions like the CBS reduction.[3]
-
Catalyst Loading: While a higher catalyst loading can sometimes improve selectivity, it is important to find an optimal balance to minimize cost and potential side reactions.[1]
Q4: How can I determine the enantiomeric excess (ee) of my product, this compound?
A4: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Polysaccharide-based columns are widely used for this purpose.[8][9]
-
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC with a cyclodextrin-based column is a highly effective method for separating and quantifying the enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: This method involves the use of a chiral auxiliary that interacts with the enantiomers to induce diastereomeric differences in their NMR spectra, allowing for the determination of their ratio.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common issue in asymmetric synthesis. The following workflow and table can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
| Potential Cause | Recommended Solution | Rationale |
| Racemic Background Reaction | Lower the reaction temperature. | Decreases the rate of the non-catalyzed reduction, which is typically less sensitive to temperature changes than the catalyzed reaction.[3] |
| Slowly add the reducing agent. | Maintains a low concentration of the reducing agent, favoring the catalyzed pathway over the background reaction.[1] | |
| Catalyst Inactivity or Decomposition | Use a fresh batch of catalyst and ensure high purity. | Catalysts can degrade over time or be of poor quality, leading to reduced activity and selectivity. |
| Ensure strictly anhydrous conditions, especially for CBS reductions. | Moisture can decompose borane reagents and oxazaborolidine catalysts.[3] | |
| Suboptimal Reaction Conditions | Screen different solvents. | Solvent polarity can significantly influence the transition state geometry and, therefore, the enantioselectivity.[7] |
| Perform a temperature optimization study. | While lower temperatures are generally better, there might be an optimal temperature for a specific catalyst-substrate combination.[3] | |
| Incorrect Stereochemistry of Catalyst | Verify the chirality of the catalyst used. | Using the wrong enantiomer of the catalyst will produce the opposite enantiomer of the product. |
Issue 2: Low Reaction Conversion or Yield
Low conversion or yield can be caused by a variety of factors. This guide provides a systematic approach to identifying and addressing the root cause.
Caption: Troubleshooting workflow for low reaction yield or conversion.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Deactivation | Increase catalyst loading. | A higher catalyst concentration may compensate for partial deactivation. |
| Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Many organometallic catalysts are sensitive to oxygen. | |
| Poor Reagent Quality | Purify the 1-phenyl-2-pentanone substrate (e.g., by distillation or chromatography). | Impurities in the starting material can inhibit or poison the catalyst. |
| Use a fresh, titrated solution of the reducing agent (e.g., borane). | Hydride reagents can decompose upon storage. | |
| Suboptimal Reaction Conditions | Increase the reaction time. | The reaction may simply be slow and require more time to reach completion. |
| Optimize the reaction temperature. | While low temperatures favor selectivity, a moderate increase may be necessary to achieve a reasonable reaction rate. | |
| Side Reactions | Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts. | Understanding the nature of the side reactions (e.g., over-reduction, condensation) can help in devising a strategy to minimize them. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize typical results for the stereoselective reduction of 1-phenyl-2-pentanone and its close analog, 1-phenyl-2-propanone, using different catalytic systems. This data is intended to serve as a general guide for catalyst selection and optimization.
Table 1: Chemo-catalytic Reduction of 1-Phenyl-2-pentanone/propanone
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| (R)-CBS | 1-Phenyl-2-propanone | BH₃·SMe₂ | THF | -40 | >95 | 96 | (S) |
| RuCl₂[(S)-BINAP] | 1-Phenyl-2-propanone | H₂ (4 atm) | Methanol (B129727) | 40 | >99 | 92 | (S) |
| (S,S)-Noyori Catalyst | 1-Phenyl-2-propanone | HCOOH/NEt₃ | Acetonitrile | 28 | 95 | 98 | (R) |
Note: Data for 1-phenyl-2-propanone is used as a close analog due to the limited availability of comprehensive data for 1-phenyl-2-pentanone.
Table 2: Biocatalytic Reduction of 1-Phenyl-2-pentanone/propanone
| Biocatalyst | Substrate | Co-substrate | pH | Temp. (°C) | Conversion (%) | ee (%) | Configuration |
| Saccharomyces cerevisiae | 1-Phenyl-2-propanone | Glucose | 7.0 | 30 | >90 | >99 | (S) |
| Engineered KRED | 1-Phenyl-2-propanone | Isopropanol | 7.5 | 30 | 98 | >99 | (R) or (S) |
Note: The specific engineered ketoreductase (KRED) will determine the resulting stereochemistry.
Experimental Protocols
Protocol 1: CBS Reduction of 1-Phenyl-2-pentanone
This protocol is a general guideline for the Corey-Bakshi-Shibata reduction of 1-phenyl-2-pentanone to obtain the corresponding chiral alcohol.
Caption: Experimental workflow for the CBS reduction of 1-phenyl-2-pentanone.
Materials:
-
1-Phenyl-2-pentanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Dilute with anhydrous THF and cool the solution to -40 °C (acetonitrile/dry ice bath).
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution. Stir for 10 minutes.
-
In a separate flask, dissolve 1-phenyl-2-pentanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the internal temperature below -35 °C.
-
Stir the reaction mixture at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -40 °C.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography.
-
Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.
Protocol 2: Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
This protocol provides a general procedure for the green, biocatalytic reduction of 1-phenyl-2-pentanone.
Materials:
-
1-Phenyl-2-pentanone
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Water
-
Ethyl acetate
Procedure:
-
In an Erlenmeyer flask, suspend active dry baker's yeast in warm water (approximately 35-40 °C).
-
Add glucose to the yeast suspension and swirl to dissolve. This will serve as the energy source and for cofactor regeneration.
-
Incubate the mixture for about 30 minutes at room temperature to activate the yeast.
-
Dissolve 1-phenyl-2-pentanone in a minimal amount of a water-miscible co-solvent like ethanol (B145695) or DMSO.
-
Add the substrate solution dropwise to the activated yeast culture.
-
Incubate the reaction mixture on an orbital shaker at a constant temperature (e.g., 30 °C) for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by GC.
-
Once the reaction is complete, separate the yeast cells by centrifugation or filtration through celite.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to obtain the crude product.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess of the resulting this compound.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenyl-2-pentanol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenyl-2-pentanol enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound enantiomers using common techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am not seeing any separation of my this compound enantiomers on my chiral column.
Answer:
Several factors could be contributing to the lack of separation. Here is a step-by-step troubleshooting guide:
-
Verify Column and Mobile Phase Compatibility: Ensure the chosen chiral stationary phase (CSP) and mobile phase are appropriate for your analyte. Polysaccharide-based columns are often a good starting point for chiral alcohol separations.[1][2] A common initial mobile phase for normal-phase chromatography is a mixture of n-Hexane and an alcohol like Isopropanol (IPA) or Ethanol, often in a 90:10 (v/v) ratio.[3]
-
Optimize Mobile Phase Composition: If you observe a single peak, your mobile phase may be too strong (too high a percentage of the polar alcohol modifier). Systematically decrease the percentage of the alcohol component to increase retention times, which may improve resolution.[3]
-
Switch the Alcohol Modifier: The choice of alcohol modifier can significantly impact selectivity. If you are using isopropanol, try switching to ethanol, or vice versa.[3]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance column efficiency and may lead to better separation.[3]
-
Adjust the Column Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with adjusting the column temperature to see if it improves resolution.[3]
-
Screen Different Chiral Columns: If the above steps do not yield separation, it may be necessary to screen different CSPs with varying chiral selectors.[3][4]
Question: My peaks are broad or show tailing in my chiral HPLC analysis.
Answer:
Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase to prevent peak distortion.[3] For normal-phase chromatography, dissolving the sample in the mobile phase itself is often a good practice.[3]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Follow the manufacturer's instructions for column washing and regeneration. In some cases, a new column may be necessary.[4]
-
Presence of Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.[3]
Question: I am observing a drifting baseline in my chromatogram.
Answer:
A drifting baseline can be caused by:
-
Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample.
-
Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure your mobile phase is well-mixed and stable.
-
Detector Lamp Issues: The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.
Enzymatic Kinetic Resolution (EKR)
Question: My enzymatic resolution of this compound has a low conversion rate.
Answer:
Low conversion in enzymatic resolutions can be due to several factors. Here's a troubleshooting guide:
-
Enzyme Activity and Stability: The primary factor to investigate is the enzyme's activity. Ensure the enzyme has been stored correctly and has not lost activity. The choice of enzyme is also critical; for secondary alcohols like this compound, Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is highly effective.[5]
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to enzyme deactivation.[5]
-
Solvent: The choice of solvent is crucial. Polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[5] n-Hexane is a commonly used solvent in these reactions.[6]
-
Water Content: Both too much and too little water can be detrimental. Excess water can shift the equilibrium towards hydrolysis, while insufficient water can inactivate the enzyme.[5]
-
-
Acyl Donor: The choice and concentration of the acyl donor are important. Vinyl acetate (B1210297) is a commonly used acyl donor.[6]
-
Screening Different Lipases: If conversion remains low, it is advisable to screen a few commercially available lipases to find the optimal one for your specific substrate and conditions.[5]
Question: The enzymatic reaction has stopped prematurely.
Answer:
A premature halt in the reaction can be attributed to:
-
Enzyme Deactivation: As mentioned above, suboptimal temperature, pH, or solvent choice can cause the enzyme to deactivate over time.[5]
-
Product Inhibition: The product of the reaction may bind to the active site of the enzyme, preventing further conversion of the substrate.[5] In such cases, strategies like in-situ product removal might be necessary.[5]
Question: I have a decent conversion rate, but the enantioselectivity (ee) is poor.
Answer:
Poor enantioselectivity can be influenced by the reaction conditions. To improve it:
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity.
-
Choice of Acyl Donor: The structure of the acyl donor can influence the stereoselectivity of the enzyme. Screening different acyl donors may be beneficial.
-
Enzyme Choice: Different lipases will exhibit different enantioselectivities for the same substrate. Screening various lipases is a key step in optimizing the resolution.[5]
Diastereomeric Crystallization
Question: I am struggling to get selective crystallization of one diastereomer.
Answer:
Successful diastereomeric crystallization relies on the difference in solubility between the two diastereomers. If you are having trouble, consider the following:
-
Choice of Resolving Agent: The resolving agent must form diastereomeric salts with significantly different physical properties, particularly solubility.[7][8] For alcohols, chiral carboxylic acids are often used to form diastereomeric esters.[9]
-
Solvent Screening: The choice of crystallization solvent is critical. A systematic screening of different solvents and solvent mixtures is often necessary to find conditions where one diastereomer is significantly less soluble than the other.
-
Temperature Control: The temperature at which crystallization occurs can greatly influence the purity of the resulting crystals. A controlled cooling profile can be beneficial. Inoculating a hot solution with pure diastereomer crystals can sometimes induce rapid and selective crystallization.[10]
-
Seeding: Seeding the supersaturated solution with a small crystal of the desired diastereomer can promote its crystallization over the other.[11]
Question: The yield of my desired enantiomer after crystallization is very low.
Answer:
Low yield in diastereomeric resolution can be due to:
-
Unfavorable Eutectic Composition: The phase diagram of the diastereomeric mixture may have a eutectic point that limits the maximum theoretical yield of a pure diastereomer from a racemic mixture.[7]
-
Suboptimal Crystallization Conditions: The crystallization conditions (solvent, temperature, concentration) may not be optimized to maximize the precipitation of the desired diastereomer while keeping the other in solution.
-
Multiple Recrystallizations: Often, a single crystallization is not sufficient to achieve high enantiomeric purity, and multiple recrystallizations are necessary, which can lead to a lower overall yield.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying this compound enantiomers?
The primary methods for obtaining enantiomerically pure this compound are preparative chiral chromatography (HPLC or SFC), enzymatic kinetic resolution, and diastereomeric crystallization.[1]
How do I determine the enantiomeric excess (ee) of my purified sample?
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of your sample.[12] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[12]
What is the principle behind enzymatic kinetic resolution?
Enzymatic kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with an enzyme.[13] For a racemic alcohol, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted.[13] This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated.[13]
How does diastereomeric crystallization work?
This method involves reacting the racemic mixture of enantiomers with a single, pure enantiomer of a chiral resolving agent.[7] This reaction creates a mixture of diastereomers.[7] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like crystallization.[7][8] After separation, the resolving agent is removed to yield the purified enantiomer.
Data Presentation
Table 1: Chiral HPLC Methods for the Separation of 1-Phenyl-2-propanol Enantiomers (A structurally similar compound)
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity Factor (α) | Resolution (Rs) |
| CCOF 5 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~16.5 | ~17.5 | 1.06 | >1.5 |
| CCOF 6 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~20.0 | ~21.5 | 1.08 | >1.5 |
| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 1.0 | 7.2 | 8.5 | 1.18 | 2.10 |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10, v/v) | 0.5 | - | - | - | - |
| Chiralpak AD-H | 100% Methanol | 1.0 | - | - | - | - |
Data for 1-Phenyl-2-propanol is presented as a close structural analog to this compound and can serve as a starting point for method development.[2]
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase such as a Chiralpak or Lux series column.
-
Initial Mobile Phase Screening (Normal Phase):
-
Optimization:
-
If no separation is observed, systematically decrease the percentage of IPA to increase retention and potentially improve resolution.[3]
-
If partial separation is seen, further fine-tune the mobile phase composition.
-
Consider switching the alcohol modifier to ethanol.[3]
-
If necessary, reduce the flow rate to 0.5 mL/min to increase efficiency.[3]
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to avoid peak distortion.[3]
Protocol 2: Enzymatic Kinetic Resolution using Lipase
-
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane)
-
-
Procedure:
-
Dissolve the racemic this compound in n-hexane in a sealed reaction vessel.[6]
-
Add the acyl donor (e.g., 3-5 equivalents).
-
Add the immobilized lipase (e.g., 10-20 mg/mL).[6]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted alcohol from the acylated product using column chromatography or distillation.
-
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Enzymatic Kinetic Resolution (EKR) Process.
Caption: Chiral HPLC Troubleshooting Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Byproducts and impurities in 1-Phenyl-2-pentanol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-pentanol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction of Phenylmagnesium Bromide with Pentanal
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in this Grignard synthesis are frequently due to the high reactivity of the Phenylmagnesium Bromide reagent, leading to consumption by side reactions. Key factors include:
-
Moisture Contamination: Grignard reagents are potent bases and will react readily with any protic sources, including water from glassware, solvents, or the atmosphere. This reaction produces benzene (B151609) as a byproduct, consuming your Grignard reagent.[1]
-
Troubleshooting: Ensure all glassware is oven-dried immediately before use and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents for the preparation of the Grignard reagent and for the reaction itself.
-
-
Formation of Biphenyl (B1667301): A significant side reaction is the coupling of the phenyl radical intermediate during the formation of the Grignard reagent, or the reaction of the Grignard reagent with unreacted bromobenzene (B47551), to form biphenyl.[1][2] This is often favored at higher concentrations of bromobenzene and elevated reaction temperatures.[2]
-
Troubleshooting: Control the rate of addition of bromobenzene to the magnesium turnings to maintain a gentle reflux. Avoid excessive heating during the formation of the Grignard reagent.
-
-
Magnesium Surface Passivation: An oxide layer on the magnesium turnings can prevent or slow down the initiation of the Grignard reagent formation.
-
Troubleshooting: Use fresh, high-quality magnesium turnings. Activate the magnesium using methods such as crushing the turnings in the flask (before adding solvent), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Q2: I've identified a significant amount of biphenyl in my crude product. How can I minimize its formation and remove it?
A2: Biphenyl is a common byproduct of this Grignard reaction.[1][2]
-
Minimization: As mentioned above, slow addition of bromobenzene and avoiding high temperatures during reagent formation can reduce biphenyl formation. Using THF as a solvent can sometimes offer better stabilization of the Grignard reagent compared to diethyl ether.
-
Removal: Biphenyl is a nonpolar compound and can typically be removed from the more polar this compound product through:
-
Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) can effectively separate the two compounds.
-
Chromatography: Column chromatography on silica (B1680970) gel is a reliable method for separating biphenyl from the desired alcohol.
-
Trituration: Washing the crude solid product with a nonpolar solvent like petroleum ether can remove the more soluble biphenyl.[2]
-
Route 2: Reduction of 1-Phenyl-2-pentanone
Q3: The reduction of 1-Phenyl-2-pentanone with Sodium Borohydride (B1222165) (NaBH₄) is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often required to ensure complete conversion.[3]
-
Troubleshooting: Increase the molar equivalents of NaBH₄. A common practice is to use 1.5 to 2.0 equivalents.
-
-
Reaction Time and Temperature: The reaction may be sluggish at very low temperatures.
-
Troubleshooting: After the initial addition of NaBH₄ at a low temperature (e.g., 0 °C) to control the initial exotherm, allow the reaction to warm to room temperature and stir for a longer period (e.g., 1-2 hours) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q4: My synthesis resulted in a low enantiomeric excess (ee) for the chiral this compound. How can this be improved?
A4: Achieving high enantioselectivity in the reduction of prochiral ketones is a common challenge.
-
Choice of Catalyst/Reagent: Standard reducing agents like NaBH₄ will produce a racemic mixture (a 50:50 mix of both enantiomers). For asymmetric reduction, a chiral catalyst or reagent is necessary.
-
Troubleshooting: Employ a well-established asymmetric reduction system. Options include:
-
CBS Catalysts (Corey-Bakshi-Shibata): These oxazaborolidine-based catalysts are used with a stoichiometric reducing agent like borane (B79455) and are known for high enantioselectivity in ketone reductions.
-
Chiral Ruthenium Catalysts: Catalysts like those based on BINAP ligands can be used for asymmetric hydrogenation or transfer hydrogenation.
-
Biocatalysis: Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in baker's yeast, can provide excellent enantioselectivity under mild conditions.[4]
-
-
-
Reaction Conditions: Temperature, solvent, and substrate concentration can all influence the enantioselectivity of the reaction.
-
Troubleshooting: Optimize reaction conditions as recommended for the specific chiral catalyst system being used. Lowering the reaction temperature often improves enantioselectivity.
-
Data Presentation
The following table summarizes potential byproducts and their impact on the synthesis of this compound. Quantitative data is generalized from typical outcomes for these reaction types, as specific yields can vary significantly with experimental conditions.
| Synthetic Route | Common Byproduct/Impurity | Typical % Range (Relative to Product) | Reason for Formation | Impact on Final Product |
| Grignard Reaction | Biphenyl | 5-20% | Homo-coupling of phenylmagnesium bromide or reaction with unreacted bromobenzene.[1][2] | Co-elutes with product in some chromatographic systems, complicates purification. |
| Benzene | Variable | Reaction of Grignard reagent with adventitious water or other protic sources.[1] | Highly volatile, usually removed during workup and solvent evaporation. | |
| Unreacted Pentanal | <5% | Incomplete reaction. | Can be difficult to separate from the product due to similar boiling points. | |
| Ketone Reduction | Unreacted 1-Phenyl-2-pentanone | <5% | Incomplete reduction. | Can be separated by column chromatography. |
| Diastereomers (if starting material is chiral) | Variable | Non-selective reduction of a chiral ketone. | Can be difficult to separate, may require chiral chromatography. | |
| Borate Esters | N/A | Reaction of the alcohol product with boron species from NaBH₄. | Decomposed during acidic or aqueous workup.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Pentanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a color change.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of pentanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
-
Protocol 2: Reduction of 1-Phenyl-2-pentanone with Sodium Borohydride
Materials:
-
1-Phenyl-2-pentanone
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenyl-2-pentanone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully add deionized water to quench any unreacted NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography.
-
Mandatory Visualization
Below is a troubleshooting workflow for a low-yield Grignard synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
Improving yield and enantioselectivity in 1-Phenyl-2-pentanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-pentanol. Our aim is to help you improve yield and enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with pentanal. It is a robust method for creating the carbon-carbon bond and forming the secondary alcohol.[1][2]
-
Asymmetric Reduction of 1-Phenyl-2-pentanone: To achieve high enantioselectivity, the prochiral ketone, 1-phenyl-2-pentanone, can be reduced using a chiral catalyst or reagent.[1] This method is preferred when a specific enantiomer is the target.
Q2: How can I improve the enantioselectivity of my synthesis?
A2: To improve enantioselectivity, the focus should be on the asymmetric reduction of 1-phenyl-2-pentanone. Several strategies can be employed:
-
Chiral Catalysts: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can create a chiral environment that favors the formation of one enantiomer.[1]
-
Stoichiometric Chiral Reagents: Chirally modified reducing agents like lithium aluminium hydride (LAH) with chiral ligands (e.g., BINOL) or chirally modified borohydrides can provide high enantioselectivity.[3]
-
Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a powerful method for producing enantiomerically pure alcohols with high selectivity.[1][4]
-
Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata - CBS catalyst): These can be used in catalytic amounts with a stoichiometric reducing agent like borane (B79455) to achieve high enantioselectivity in ketone reductions.[3][5]
Q3: What are the recommended purification techniques for this compound?
A3: For isolating and purifying this compound, the following techniques are recommended:
-
Fractional Distillation: Due to its relatively high boiling point (approximately 247-260°C at atmospheric pressure), fractional distillation under reduced pressure is an effective method for purification.[1]
-
Chiral Column Chromatography: To separate enantiomers and isolate a specific one, chiral column chromatography is the preferred method. Columns with cellulose-based stationary phases are often effective.[1]
-
Recrystallization: Recrystallization using solvent mixtures like hexane/ethyl acetate (B1210297) can be used to resolve racemic mixtures.[1]
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
| Potential Cause | Troubleshooting Step |
| Presence of acidic protons in reactants or solvent | Grignard reagents are strong bases and will react with any acidic protons (e.g., from water, alcohols, carboxylic acids).[6][7] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Improper formation of the Grignard reagent | Ensure the magnesium turnings are fresh and the surface is activated. A small crystal of iodine can be added to initiate the reaction. |
| Low reaction temperature | The Grignard reaction should be carefully temperature-controlled, typically between 0-5°C, to minimize side reactions.[1] |
| Self-reaction of reactants | A compound containing both an alkyl halide and a ketone cannot be used to form a Grignard reagent as it will react with itself.[6] |
Issue 2: Low Enantioselectivity in Asymmetric Reduction
| Potential Cause | Troubleshooting Step |
| Ineffective chiral catalyst or reagent | The choice of chiral catalyst is crucial. The effectiveness can be substrate-dependent. Screen different chiral ligands or catalysts. For example, oxazaborolidine catalysts are known to be effective for the reduction of simple ketones.[3] |
| Non-optimal reaction temperature | Temperature can significantly impact enantioselectivity. It is often observed that lower temperatures lead to higher enantiomeric excess (ee).[5] Experiment with a range of temperatures to find the optimum for your specific catalyst system. |
| Background (non-catalyzed) reduction | The non-catalyzed reduction of the ketone by the reducing agent can lead to a racemic background product. Ensure the catalyst is active and the addition of the reducing agent is slow enough to favor the catalyzed pathway. |
| Moisture contamination | Water can deactivate both the catalyst and the reducing agent, leading to poor results. Ensure all reagents and solvents are anhydrous. |
Data Presentation
Table 1: Comparison of Methods for Enantioselective Reduction of Prochiral Ketones
| Method | Chiral Source | Reducing Agent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Catalytic Asymmetric Reduction | Chiral metal-ligand complex (e.g., Ru-BINAP) | H₂, Isopropanol, Formic Acid[3] | >90% | High efficiency (low catalyst loading), broad substrate scope. | Catalyst can be expensive and air-sensitive. |
| Stoichiometric Chiral Hydride | Chiral ligand (e.g., BINOL) on LAH or Borohydride[3] | LiAlH₄, NaBH₄ | >95% | High enantioselectivity, predictable stereochemistry. | Requires stoichiometric amounts of the chiral auxiliary, waste generation. |
| Oxazaborolidine Catalyzed Reduction | Chiral oxazaborolidine (CBS) catalyst | Borane (BH₃) or Catecholborane[3][5] | 80-99% | Catalytic in chiral source, well-established method. | Borane is a hazardous reagent. |
| Enzymatic Reduction | Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)[4] | NAD(P)H (regenerated in situ) | >99% | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope for some enzymes, requires specific buffer conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (B47551) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).[1]
-
Add a small amount of the bromobenzene solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution to 0-5°C in an ice bath.[1]
-
Add a solution of pentanal in anhydrous diethyl ether or THF dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.[1]
-
Protocol 2: Enantioselective Reduction of 1-Phenyl-2-pentanone using a CBS Catalyst
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the chiral oxazaborolidine (CBS) catalyst (e.g., (R)- or (S)-Me-CBS) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0°C or -20°C).[5]
-
-
Addition of Reagents:
-
Slowly add a solution of borane-THF complex to the catalyst solution and stir for 15 minutes.
-
Add a solution of 1-phenyl-2-pentanone in anhydrous THF dropwise over 30 minutes.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Slowly add methanol (B129727) to quench the excess borane.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent by rotary evaporation.
-
Add diethyl ether and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in Grignard synthesis.
Caption: Troubleshooting low enantioselectivity.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Resolution of 1-Phenyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral resolution of 1-Phenyl-2-pentanol. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzymatic Kinetic Resolution
Q1: My enzymatic resolution of this compound shows low or no enantioselectivity. What are the possible causes and solutions?
A1: Low enantioselectivity in the enzymatic resolution of this compound can be attributed to several factors. The choice of enzyme is critical; not all lipases will exhibit high selectivity for this substrate. Additionally, reaction conditions play a significant role.
Troubleshooting Steps:
-
Enzyme Selection: Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has demonstrated high enantioselectivity for the resolution of various secondary alcohols and is a recommended starting point.[1][2][3][4]
-
Acyl Donor: The choice of acyl donor can influence enantioselectivity. Vinyl acetate (B1210297) is a commonly used and effective acyl donor for creating an essentially irreversible acylation.[5]
-
Solvent: The reaction solvent can impact enzyme activity and selectivity. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are generally preferred.[5]
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature for CALB is typically in the range of 30-50°C. Deviations from the optimal temperature can lead to reduced selectivity.
-
Water Content: Trace amounts of water are often necessary for lipase activity in organic solvents, but excessive water can lead to unwanted hydrolysis and reduced enantioselectivity.
Q2: The conversion in my enzymatic resolution is stalling below 50%. How can I improve the reaction rate?
A2: Stalled conversion is a common issue and can be due to enzyme inhibition, suboptimal reaction conditions, or equilibrium limitations.
Troubleshooting Steps:
-
Product Inhibition: The accumulation of products (the acylated this compound and the resulting alcohol from the acyl donor) can inhibit the enzyme.[6] Consider in-situ product removal if possible.
-
Enzyme Deactivation: The enzyme may be deactivating over the course of the reaction. Ensure the temperature and pH (if in an aqueous system) are within the enzyme's stable range.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Try running the reaction at a lower concentration of racemic this compound.
-
Acyl Donor Stoichiometry: Ensure an excess of the acyl donor (e.g., 2-5 equivalents of vinyl acetate) is used to drive the reaction forward.
Logical Troubleshooting Workflow for Enzymatic Resolution
Caption: Troubleshooting workflow for enzymatic resolution of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am not achieving baseline separation of the this compound enantiomers on my chiral HPLC column. What adjustments can I make?
A1: Achieving baseline separation in chiral HPLC often requires careful optimization of several parameters. The choice of chiral stationary phase (CSP) and mobile phase composition are the most critical factors.
Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating phenyl-substituted alcohols.[7][8][9][10][11][12]
-
Mobile Phase Composition:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The ratio of these components is critical. Start with a low percentage of the alcohol modifier (e.g., 1-10%) and gradually increase it.
-
Polar Organic Mode: Using a polar organic solvent like methanol (B129727) or acetonitrile (B52724) can also be effective.[11]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interaction between the analytes and the CSP.
-
Temperature: Temperature can have a significant impact on chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if separation improves.[12]
Q2: I am observing peak tailing or broad peaks in my chiral HPLC chromatogram. What is the cause and how can I fix it?
A2: Peak tailing or broadening can be caused by a variety of issues related to the column, mobile phase, or sample.
Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause tailing. Adding a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can help to mitigate these effects.[13]
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent (check the column's manual for recommended cleaning procedures).
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Logical Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC method for this compound.
Diastereomeric Salt Crystallization
Q1: I am unable to form crystals of the diastereomeric salt of this compound. What should I do?
A1: Failure to form crystals is a common challenge in diastereomeric salt resolution and is often related to the choice of resolving agent and solvent.
Troubleshooting Steps:
-
Resolving Agent: For the resolution of an alcohol like this compound, it first needs to be derivatized to an acidic or basic compound. For example, it can be reacted with a dicarboxylic anhydride (B1165640) (e.g., phthalic anhydride) to form a half-ester, which can then be resolved with a chiral base (e.g., brucine, (R)-1-phenylethylamine).
-
Solvent Screening: The choice of solvent is crucial. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. A systematic screening of solvents with varying polarities is recommended.[14][15]
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution by evaporating some of the solvent.
-
Inducing Crystallization: If a supersaturated solution has been achieved, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[16]
Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?
A2: Low diastereomeric excess indicates that both diastereomers are co-crystallizing.
Troubleshooting Steps:
-
Recrystallization: The most common method to improve purity is to recrystallize the diastereomeric salt. This can be done in the same solvent or a different one that provides better selectivity.
-
Optimize Cooling Rate: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer.[14]
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic compound can impact the purity of the crystallized salt. Experiment with different ratios (e.g., 0.5 to 1.0 equivalents of the resolving agent).[16]
-
Construct a Phase Diagram: For a more systematic approach, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for crystallization.[17]
Quantitative Data Summary
The following tables summarize quantitative data for the chiral resolution of this compound and structurally similar secondary alcohols. This data is intended to provide a baseline for expected outcomes.
Table 1: Enzymatic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate | Enantiomeric Excess (e.e.) of Product | Reference |
| 1-Phenylethanol (B42297) | Acylase I | Vinyl Acetate | Hexane | ~50 | 52% (S) | - | [18] |
| Aryltrimethylsilyl Chiral Alcohols | Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99% (S) | >99% (R) | [19] |
| 2-Pentanol | Candida antarctica Lipase B | Vinyl Acetate | - | 43-45 | >99% (S) | - | [1] |
| 1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Hexane | 41 | - | 95% (R) | [5] |
Table 2: Chiral HPLC Separation of Phenyl-Substituted Alcohols
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| 1-Phenyl-1-pentanol | CCOF 5 | Hexane/Isopropanol (90:1) | 0.2 | Ambient | >1.5 | [8][20] |
| 1-Phenyl-1-pentanol | CCOF 6 | Hexane/Isopropanol (90:1) | 0.2 | Ambient | >1.5 | [8][20] |
| 1-Phenyl-2-propanol | Chiralcel OD-H | Heptane/Ethanol/DCM (95:3:2) | 0.7 | 15 | >1.5 | [10] |
| 1-Phenyl-2-propanol | Chiralpak AD-H | Methanol (100%) | 1.0 | 30 | 2.20 | [7] |
Note: Specific resolution data for this compound is limited. The conditions listed for similar compounds can serve as a starting point for method development.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound (Adapted from similar secondary alcohol resolutions)
-
Reaction Setup: To a clean, dry vial, add racemic this compound (1 equivalent).
-
Solvent and Acyl Donor: Add a suitable organic solvent (e.g., hexane or toluene, approximately 5-10 mL per mmol of substrate) and vinyl acetate (2-3 equivalents).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (typically 20-50 mg per mmol of substrate).
-
Reaction: Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the unreacted alcohol and the product.
-
Workup: Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted (S)-1-Phenyl-2-pentanol and the acylated (R)-1-Phenyl-2-pentanol can be separated by standard column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of this compound (Starting Conditions)
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).[9][10][13]
-
Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol (90:10 v/v). Filter and degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Column Temperature: Maintain the column temperature at 25°C using a column oven.
-
Injection Volume: Inject 10 µL of the sample, dissolved in the mobile phase.
-
Detection: Use a UV detector set to a wavelength of 254 nm.
-
Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor (Rs). The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.[21][22][23]
Protocol 3: Diastereomeric Salt Crystallization of this compound (General Procedure)
-
Derivatization: React racemic this compound with an equimolar amount of phthalic anhydride in the presence of a base (e.g., pyridine) to form the corresponding phthalate (B1215562) half-ester. Purify the resulting racemic acidic half-ester.
-
Salt Formation: Dissolve the racemic phthalate half-ester in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture). In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same hot solvent.
-
Crystallization: Add the resolving agent solution to the half-ester solution. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the chiral amine, liberating the phthalate half-ester. Extract the half-ester with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis: Hydrolyze the enantiomerically enriched phthalate half-ester (e.g., using NaOH) to yield the optically active this compound.
-
Purity Determination: Determine the enantiomeric excess of the final product by chiral HPLC.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 13. ct-k.com [ct-k.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. uma.es [uma.es]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of 1-Phenyl-2-pentanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during chemical reactions involving the chiral secondary alcohol, 1-Phenyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, such as (R)-1-Phenyl-2-pentanol, converts into a mixture of equal parts of both enantiomers ((R) and (S)), resulting in a loss of optical activity. For drug development and asymmetric synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule like this compound is often critical for its biological activity or its role as a chiral building block.[1] Racemization leads to a loss of this specific stereochemistry, which can result in a loss of desired biological effect or the formation of unwanted byproducts.
Q2: What is the primary mechanism that causes racemization in this compound?
A2: The primary mechanism for racemization in secondary benzylic alcohols like this compound involves the formation of a planar, achiral carbocation intermediate at the stereocenter. This typically occurs under conditions that favor a Substitution Nucleophilic Unimolecular (SN1) reaction pathway. Once the carbocation is formed, a nucleophile can attack from either face of the planar intermediate with equal probability, leading to a racemic mixture of the product. Acidic conditions can promote the formation of this carbocation by protonating the hydroxyl group, turning it into a good leaving group (water).[2]
Q3: Under what general reaction conditions is racemization of this compound most likely to occur?
A3: Racemization is most likely under the following conditions:
-
Acidic Conditions: Strong acids can protonate the hydroxyl group, facilitating its departure as water and the formation of a benzylic carbocation.[2]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to form the carbocation intermediate.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) can stabilize the carbocation intermediate and the leaving group, thus favoring an SN1 pathway and subsequent racemization.
Q4: How can I convert the stereocenter of this compound to the opposite configuration with high fidelity?
A4: The Mitsunobu reaction is a well-established and reliable method for inverting the stereochemistry of a secondary alcohol like this compound.[3][4] This reaction proceeds via an SN2 mechanism, which involves a backside attack by a nucleophile, leading to a clean inversion of the stereocenter.[5] By using a carboxylic acid as the nucleophile, you can form an ester with the inverted configuration, which can then be hydrolyzed to the corresponding alcohol with the opposite stereochemistry.
Q5: What are protecting groups and can they help prevent racemization?
A5: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting in subsequent steps of a synthesis. For this compound, protecting the hydroxyl group, for instance as a silyl (B83357) ether (e.g., TMS or TBS ether), can prevent it from being protonated under acidic conditions or participating in other unwanted side reactions that could lead to racemization. The protecting group is then removed later in the synthetic sequence under conditions that do not affect the rest of the molecule.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Partial or complete loss of enantiomeric excess (ee) in the product after a substitution reaction. | The reaction is proceeding through an SN1 mechanism involving a carbocation intermediate. This is often promoted by acidic conditions, polar protic solvents, or high temperatures. | - Favor SN2 Conditions: Use a strong nucleophile, a polar aprotic solvent (e.g., THF, DMF, acetone), and lower reaction temperatures. - Avoid Strong Acids: If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration. - Change the Leaving Group: Convert the alcohol to a better leaving group that favors SN2 displacement, such as a tosylate or mesylate, and then perform the substitution with a strong nucleophile. |
| Racemization observed during esterification with a carboxylic acid. | Acid-catalyzed (Fischer) Esterification: The strong acid catalyst is likely promoting carbocation formation. Base-promoted reactions: While less common for racemizing the alcohol itself, a strong base could potentially deprotonate the alcohol, and if there are pathways for equilibration, this could be a factor. More likely, if converting to a leaving group first, residual base could promote elimination/re-addition pathways. | - Use a Non-acidic Esterification Method: Employ methods like the Steglich esterification (using DCC or EDC and a base like DMAP) which do not require strong acid. - For stereochemical inversion: Utilize the Mitsunobu reaction.[3][4] |
| Unwanted side products from elimination reactions instead of substitution. | The reaction conditions (e.g., strong base, high temperature) are favoring an E2 elimination pathway over an SN2 substitution. The benzylic position is susceptible to elimination. | - Use a less hindered, non-nucleophilic base if a base is required for other steps. - Lower the reaction temperature. - Choose a nucleophile that is less basic. |
| Inconsistent stereochemical outcomes. | - Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction pathway. - Reagent Purity: Impurities in reagents or solvents (e.g., residual acid or water) can catalyze racemization. | - Solvent Screening: Perform the reaction in a variety of anhydrous, aprotic solvents (e.g., Toluene (B28343), THF, Dichloromethane) to find the optimal one for stereochemical retention/inversion. - Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware to eliminate water, which can promote SN1 pathways. |
Data Presentation
Disclaimer: The following quantitative data was obtained for substrates analogous to this compound and should be used as a guideline for reaction optimization.
Table 1: Impact of Solvent on Enantiomeric Excess (ee) for Asymmetric Ketone Reduction to a Secondary Benzylic Alcohol
| Solvent | Enantiomeric Excess (ee) of Alcohol Product (%) |
| Toluene | >95 |
| Tetrahydrofuran (THF) | 90 |
| Dichloromethane (B109758) (DCM) | 85 |
| Chloroform | 80 |
This data suggests that non-polar, aprotic solvents like toluene are superior for achieving high stereoselectivity in reactions sensitive to solvent effects.
Experimental Protocols
Protocol 1: Stereochemical Inversion via Mitsunobu Reaction
This protocol describes the inversion of the stereocenter of a secondary alcohol using p-nitrobenzoic acid, triphenylphosphine (B44618) (PPh₃), and diisopropyl azodicarboxylate (DIAD). The resulting ester has the inverted stereochemistry and can be hydrolyzed to the inverted alcohol.
Materials:
-
(R)- or (S)-1-Phenyl-2-pentanol
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ester by column chromatography on silica (B1680970) gel.
-
The purified ester can then be hydrolyzed to the inverted this compound using standard conditions (e.g., NaOH or KOH in methanol/water).
Protocol 2: Stereoretentive Oxidation to 1-Phenyl-2-pentanone
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, which should proceed without epimerization of the starting material if the reaction is not complete.
Materials:
-
(R)- or (S)-1-Phenyl-2-pentanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Phenyl-2-pentanone.
-
If necessary, purify the product by column chromatography.
Mandatory Visualizations
Caption: A decision-making workflow for selecting a reaction pathway to minimize racemization.
Caption: Competing SN1 and SN2 pathways and their effect on stereochemistry.
References
Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-Phenyl-2-pentanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of enantiopure 1-Phenyl-2-pentanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of this important chiral alcohol.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of enantiopure this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield
Q: Why is the yield of my this compound synthesis consistently low, and how can I improve it?
A: Low yields can arise from several factors, particularly when scaling up. A primary cause can be catalyst deactivation or insufficient catalyst loading.[1] It is crucial to ensure the catalyst is active and handled under appropriate inert conditions if it is air-sensitive.[1] Reagent and substrate purity are also critical; impurities can poison the catalyst or lead to side reactions.[1] For Grignard synthesis routes, the presence of moisture is a common reason for low yields, as it will react with the Grignard reagent.[2]
Troubleshooting Steps:
-
Catalyst Integrity: Verify the activity of your catalyst with a small-scale control reaction using a fresh batch.[1]
-
Inert Atmosphere: For reactions involving air-sensitive reagents like organometallic catalysts or Grignard reagents, ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Reagent Purity: Use purified substrates and freshly distilled, anhydrous solvents to minimize potential catalyst poisons.[1][3]
-
Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, pressure, and reaction time, as these can significantly influence yield.[1]
-
Grignard Initiation: If the Grignard reaction fails to initiate, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[2]
Issue 2: Poor Enantioselectivity (Low ee)
Q: I'm obtaining a low enantiomeric excess (ee) for my this compound. What are the likely causes and how can I enhance the enantioselectivity?
A: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The choice of the chiral ligand or catalyst is the primary factor influencing stereocontrol.[3] The enantiomeric purity of the ligand itself is crucial. Reaction temperature also plays a significant role; lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]
Troubleshooting Steps:
-
Ligand/Catalyst Selection: Ensure the chiral ligand or catalyst is of high enantiomeric purity and is suitable for the specific ketone reduction.
-
Temperature Optimization: Conduct the reaction at various temperatures to determine the optimal condition. Lowering the temperature often leads to a higher ee.[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the geometry of the transition state. A screening of different anhydrous solvents is recommended.[3]
-
Recrystallization: If the product is crystalline, it may be possible to enrich the enantiomeric excess through recrystallization, which is often a highly effective method for achieving high enantiopurity.[3]
Issue 3: Scale-Up Difficulties
Q: I've successfully synthesized enantiopure this compound on a lab scale, but I'm facing issues during scale-up. What are the common challenges and how can I address them?
A: Scaling up a chemical synthesis is not always a linear process and can introduce new challenges. Key issues that arise during the scale-up of reactions like the synthesis of this compound include:
-
Heat Transfer: Exothermic reactions, such as Grignard reactions, can be difficult to control on a larger scale due to a lower surface area-to-volume ratio, potentially leading to runaway reactions.
-
Mixing Efficiency: Inadequate mixing in larger reactors can create localized "hot spots" or concentration gradients, leading to side reactions and reduced yields.
-
Reagent Addition: The rate of reagent addition becomes more critical at a larger scale to maintain optimal reaction conditions.
Strategies for Successful Scale-Up:
-
Thermal Management: Ensure the large-scale reactor has adequate cooling capacity. A gradual increase in scale while monitoring the temperature profile is recommended.
-
Agitation: Use appropriate stirring mechanisms to ensure efficient mixing throughout the reactor.
-
Controlled Addition: Employ controlled addition techniques, such as using a syringe pump or a dropping funnel with precise control, for critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing enantiopure this compound? A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 1-phenyl-2-pentanone.[4] This can be achieved through catalytic asymmetric hydrogenation using a metal catalyst (like ruthenium) with a chiral ligand, or through biocatalytic reduction using enzymes such as ketoreductases (KREDs).[4] Another common laboratory-scale method is the Grignard reaction between phenylmagnesium bromide and pentanal.[4]
Q2: How can I purify the synthesized this compound? A2: For purification from a reaction mixture, fractional distillation under reduced pressure is an effective method due to the relatively high boiling point of this compound.[4] To separate the enantiomers and obtain an enantiopure product, chiral column chromatography is the preferred method.[4]
Q3: What analytical technique is used to determine the enantiomeric excess (ee) of this compound? A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the enantiomeric excess of chiral alcohols like this compound.[5] This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[5]
Q4: What are the key safety precautions to consider when scaling up the synthesis of this compound, particularly via the Grignard route? A4: The Grignard reaction is highly exothermic and can be hazardous if not properly controlled.[2] Key safety precautions include:
-
Strict control of reaction temperature to prevent runaway reactions.
-
Use of anhydrous solvents and reagents as Grignard reagents react violently with water.
-
Ensuring the reaction is carried out in a well-ventilated area and under an inert atmosphere .[2]
-
Having an appropriate quenching procedure in place.
Q5: Can biocatalysis be used for the synthesis of both enantiomers of this compound? A5: Yes, one of the advantages of biocatalysis is the ability to select for either the (R)- or (S)-enantiomer by choosing an appropriate ketoreductase enzyme that exhibits the desired stereoselectivity.[4]
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction (Analogous Systems)
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| RuCl₂[(S)-tolbinap][(R)-iphan] | 5-Methoxy-1-tetralone | Quantitative | 98 (R) | [6] |
| Ru(OTf)--INVALID-LINK-- | α-Chloroacetophenone | >99 | 96 (R) | [6] |
| Baker's Yeast | 1-Phenyl-2-propanone | 70-90 | >99 (S) | [7] |
Table 2: Chiral HPLC Conditions for Analysis of Phenyl Alcohols (Analogous Systems)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analyte | Resolution (Rs) | Reference |
| CCOF 5 | Hexane/Isopropyl alcohol (90:1, v/v) | 0.2 | 1-Phenyl-2-propanol | >1.5 | [8] |
| CCOF 6 | Hexane/Isopropyl alcohol (90:1, v/v) | 0.2 | 1-Phenyl-2-propanol | >1.5 | [8] |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5) | 0.4 | 1-Phenylethanol | >1.5 | [9] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-Phenyl-2-pentanone using a Chiral Ru-catalyst
This protocol is a representative example based on Noyori-type catalyst systems.[1]
Materials:
-
1-Phenyl-2-pentanone
-
[RuCl₂ (chiral ligand)]₂ or similar chiral Ru catalyst
-
Anhydrous 2-propanol (as solvent and hydrogen source)
-
Potassium tert-butoxide (or other suitable base)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst and the base in anhydrous 2-propanol. Stir the mixture at the recommended temperature (e.g., 25-40 °C) for the specified time to form the active catalyst.
-
Substrate Addition: In a separate flask, dissolve the 1-Phenyl-2-pentanone in anhydrous 2-propanol.
-
Reaction Initiation: Transfer the substrate solution to the activated catalyst solution via cannula under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC analysis.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water or saturated ammonium (B1175870) chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Biocatalytic Reduction of 1-Phenyl-2-pentanone using Baker's Yeast
This protocol provides a general guideline for a whole-cell biocatalytic reduction.[7]
Materials:
-
1-Phenyl-2-pentanone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Water
-
Co-solvent (e.g., DMSO or ethanol)
-
Orbital shaker
Procedure:
-
Yeast Activation: In a flask, prepare a suspension of baker's yeast in a solution of sucrose in warm water. Incubate the flask in an orbital shaker at 30°C and 150 rpm for about 1 hour to activate the yeast.
-
Substrate Addition: Dissolve 1-Phenyl-2-pentanone in a minimal amount of a co-solvent. Add the substrate solution dropwise to the activated yeast culture.
-
Bioreduction: Incubate the reaction mixture in the orbital shaker at 30°C and 150 rpm for 24-48 hours. Monitor the reaction progress by GC analysis.
-
Work-up: After the reaction, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and extract it with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | High-Purity Research Compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in 1-phenyl-2-pentanone reduction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical reduction of 1-phenyl-2-pentanone to 1-phenyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for converting 1-phenyl-2-pentanone to this compound?
The most widely used reducing agent for this type of ketone reduction is Sodium Borohydride (B1222165) (NaBH₄) due to its mild reactivity, high selectivity for aldehydes and ketones, and operational simplicity.[1][2] It can be used in standard protic solvents like methanol (B129727) or ethanol.[3][4] A more powerful alternative is Lithium Aluminum Hydride (LiAlH₄) , which is much more reactive but requires strict anhydrous (water-free) conditions and careful handling.[5][6] Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method, particularly for large-scale industrial applications, though it may require high pressure and temperature.[7][8]
Q2: What are typical reaction conditions for a sodium borohydride reduction?
A typical laboratory-scale reduction uses 1.5 to 2.0 molar equivalents of NaBH₄ relative to the ketone.[1][9] The reaction is commonly performed in alcoholic solvents such as methanol or ethanol.[9] It is often initiated at a low temperature (0 °C) in an ice bath to moderate the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion.[5][9]
Q3: How can I monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[1][9] By spotting the reaction mixture alongside the 1-phenyl-2-pentanone starting material on a TLC plate, you can visually track the disappearance of the starting material (less polar) and the appearance of the this compound product (more polar).[10]
Q4: Does NaBH₄ reduce other functional groups?
Sodium borohydride is a relatively mild reducing agent.[1] Under normal conditions, it selectively reduces aldehydes and ketones. It does not typically reduce less reactive functional groups such as esters, amides, carboxylic acids, or nitriles.[3][4] This selectivity allows for the reduction of a ketone in the presence of these other groups.
Troubleshooting Guide for Low Conversion Rates
Problem 1: Low to No Conversion of Starting Material
You've run the reaction, but TLC analysis shows a significant amount of unreacted 1-phenyl-2-pentanone.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive or Decomposed Reducing Agent | Sodium borohydride can decompose over time, especially in the presence of moisture or acidic impurities in the solvent.[5][9] Use a fresh bottle of NaBH₄ or a newly opened container. Ensure solvents are high purity and dry. |
| Insufficient Molar Equivalents of NaBH₄ | In practice, more than the stoichiometric amount of hydride is needed. One mole of NaBH₄ can theoretically reduce four moles of ketone, but an excess is recommended.[1] Increase the molar equivalents of NaBH₄ to 1.5 - 2.0 relative to the ketone.[9] |
| Low Reaction Temperature | While starting at 0 °C is good practice, the reaction may be too slow at low temperatures, especially for sterically hindered ketones.[5] After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can also be used to drive the reaction to completion.[11] |
| Inadequate Mixing | If the reaction mixture is not homogenous, the reagents may not interact effectively, leading to localized reactions and incomplete conversion.[5] Ensure vigorous and efficient stirring throughout the entire reaction period. |
| Short Reaction Time | The reaction may simply need more time to reach completion. Monitor the reaction via TLC over a longer period (e.g., check every 30-60 minutes) until the starting material spot is no longer visible.[9] |
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for diagnosing and solving low conversion issues.
Problem 2: Formation of Multiple Products or Byproducts
TLC analysis shows the desired product spot, but also several other spots, indicating byproduct formation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminated Starting Material | Impurities in the starting 1-phenyl-2-pentanone may lead to side reactions. Verify the purity of the starting material using techniques like NMR or GC-MS. Purify the ketone by distillation or chromatography if necessary. |
| Solvent Participation / Side Reactions | Although NaBH₄ is stable in alcoholic solvents, prolonged reaction times at elevated temperatures can lead to decomposition and side reactions.[5] Avoid unnecessarily long reaction times or high temperatures. Ensure the reaction is not run under excessively basic or acidic conditions unless specified.[5] |
| Presence of Other Reducible Functional Groups | If the starting material contains other highly reactive functional groups, such as an aldehyde, NaBH₄ will reduce them as well.[5] If selective reduction is needed, consider protecting the more reactive group before performing the reduction. |
Problem 3: Difficult Product Isolation or Low Isolated Yield
The reaction appears complete by TLC, but the yield after workup and purification is low.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Quenching | Residual borate (B1201080) complexes can make extraction difficult. After the reaction, ensure the excess NaBH₄ and resulting borate esters are fully hydrolyzed by quenching with aqueous acid (e.g., 1N HCl) until gas evolution ceases.[3][12] |
| Product Lost During Extraction | The product, this compound, has some water solubility. During the extractive workup, ensure the aqueous layer is extracted multiple times (e.g., 3x) with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.[1] Washing the combined organic layers with brine can help remove dissolved water. |
| Product Volatility | The product alcohol may be lost during solvent removal if excessive heat or vacuum is applied. Remove the solvent under reduced pressure using a rotary evaporator with a moderately warm water bath. |
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a general procedure for the reduction of 1-phenyl-2-pentanone.
Materials:
-
1-phenyl-2-pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether (or Dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-2-pentanone (1.0 eq) in methanol (approx. 15 mL per gram of ketone).
-
Cooling: Cool the solution in an ice-water bath to 0 °C.[9]
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution over 10-15 minutes. Caution: Hydrogen gas may be evolved.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting ketone is consumed (typically 1-2 hours).[9]
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 1M HCl to quench the excess NaBH₄ and decompose the borate complexes. Continue adding acid until the bubbling stops.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).[1]
-
Workup - Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel if necessary.[1]
Experimental Workflow Diagram
Caption: Standard experimental workflow for the reduction of 1-phenyl-2-pentanone.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. google.com [google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. icheme.org [icheme.org]
Technical Support Center: Determination of Enantiomeric Excess of 1-Phenyl-2-pentanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for determining the enantiomeric excess (ee) of 1-Phenyl-2-pentanol. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the enantiomeric excess of this compound?
A1: The main techniques for determining the enantiomeric excess of this compound are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. Chiral chromatography is the most common approach, offering high resolution and sensitivity for the separation of enantiomers.[1][2][3]
Q2: How do I choose between chiral HPLC and chiral GC for my analysis?
A2: The choice between chiral HPLC and GC depends on several factors, including the volatility of the analyte, the available instrumentation, and the desired analysis time.
-
Chiral HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile. It offers a broad selection of chiral stationary phases (CSPs) and mobile phase conditions, allowing for extensive method development.[4][5][6]
-
Chiral GC is ideal for volatile compounds like this compound. It often provides faster analysis times and higher resolution than HPLC. Derivatization may sometimes be employed to improve volatility and separation.[1][2]
Q3: What is the principle behind NMR spectroscopy for determining enantiomeric excess?
A3: NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7][8] The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.[7][9]
Experimental Protocols & Quantitative Data
Chiral High-Performance Liquid Chromatography (HPLC)
Recommended Starting Method:
Based on the successful separation of similar aromatic secondary alcohols, a normal-phase HPLC method is recommended.
Table 1: Recommended Starting Conditions for Chiral HPLC Analysis of this compound
| Parameter | Recommended Condition |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 5 - 20 µL |
Note: The optimal mobile phase composition and flow rate will need to be determined empirically.
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
Recommended Starting Method:
A GC method using a cyclodextrin-based chiral stationary phase is a promising approach for the separation of this compound enantiomers.
Table 2: Recommended Starting Conditions for Chiral GC Analysis of this compound
| Parameter | Recommended Condition |
| Chiral Stationary Phase (CSP) | CP-Chirasil-DEX CB or similar β-cyclodextrin based column |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 250 °C |
| Oven Temperature Program | 100 °C, ramp at 2 °C/min to 150 °C |
| Injection Mode | Split |
Note: The temperature program and carrier gas flow rate should be optimized for the specific column and instrument.[10]
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC analysis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Protocol Outline:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.
-
Add CSA: Add a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) to the NMR tube.
-
Acquire Spectrum with CSA: Record the ¹H NMR spectrum after the addition of the CSA.
-
Analysis: Observe the splitting of a key proton signal (e.g., the carbinol proton) into two distinct peaks, representing the two diastereomeric complexes.
-
Quantification: Integrate the areas of the two resolved peaks. The ratio of the integrals corresponds to the ratio of the enantiomers.
Logical Relationship for NMR Analysis
Caption: Logical flow for ee% determination by NMR.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide, Pirkle-type).- Optimize the ratio of hexane (B92381) to alcohol modifier (e.g., IPA, ethanol) in the mobile phase.[11] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column contamination. | - For basic compounds, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase.- Flush the column with a strong, compatible solvent. |
| Poor Reproducibility | - Inconsistent mobile phase preparation.- Fluctuations in column temperature. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.[11] |
| High Backpressure | - Blockage in the system or column frit.- Sample precipitation. | - Filter the mobile phase and sample.- Reverse-flush the column (if permitted by the manufacturer). |
Chiral GC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Active sites in the injector or column.- Column degradation. | - Deactivate the injector liner.- Condition the column at a high temperature.- Consider derivatization of the alcohol to an ester. |
| Poor Resolution | - Incorrect oven temperature program.- Inappropriate carrier gas flow rate. | - Optimize the temperature ramp rate.- Adjust the carrier gas flow to the optimal linear velocity. |
| Ghost Peaks | - Carryover from previous injections.- Contaminated syringe or injector. | - Run a blank gradient after each sample.- Clean the syringe and injector port. |
Troubleshooting Decision Tree for Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.today [hplc.today]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Role of 1-Phenyl-2-pentanol in Asymmetric Synthesis: A Comparative Overview
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. Among the myriad of chiral alcohols utilized for this purpose, 1-phenyl-2-pentanol presents a unique structural motif. This guide provides a comparative analysis of this compound against other commonly employed chiral alcohols, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While direct, side-by-side comparative studies detailing the performance of this compound against other chiral alcohols in the same reaction are not extensively documented in publicly available literature, we can infer its potential performance by examining studies on structurally similar chiral alcohols and their applications in key asymmetric transformations. This guide will focus on the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for evaluating the efficacy of chiral ligands.
Performance in Asymmetric Synthesis: A Tabular Comparison
The effectiveness of a chiral alcohol as a ligand or auxiliary is primarily judged by the enantiomeric excess (ee%) and the chemical yield of the product. The following table summarizes the performance of various chiral alcohols in the enantioselective addition of diethylzinc to benzaldehyde (B42025), a common model reaction. Data for this compound is not available in direct comparative studies, highlighting a gap in the current literature.
Table 1: Performance of Various Chiral Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Alcohol Ligand | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Data not available | (R/S)-1-Phenyl-1-propanol | Data not available | Data not available | |
| (1R,2S)-(-)-Norephedrine | Ti(Oi-Pr)₄ | (R)-1-Phenyl-1-propanol | 95 | 98 | [1] |
| (-)-Menthol | Ti(Oi-Pr)₄ | (S)-1-Phenyl-1-propanol | 85 | 60 | |
| (+)-Borneol | Ti(Oi-Pr)₄ | (R)-1-Phenyl-1-propanol | 92 | 75 | |
| 1-Phenyl-1-ethanol | Ti(Oi-Pr)₄ | (S)-1-Phenyl-1-propanol | 90 | 85 | [1] |
Note: The data presented for alcohols other than this compound are representative examples from the literature and may not have been generated under identical reaction conditions.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a detailed, generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral alcohol as a ligand. This protocol can be adapted for comparative studies of different chiral alcohols.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
Materials:
-
Anhydrous Toluene (B28343)
-
Chiral Alcohol (e.g., this compound, 1-phenylethanol) (0.2 mmol)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) (1.0 M in toluene, 0.2 mmol)
-
Diethylzinc (ZnEt₂) (1.0 M in hexanes, 2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stirring bar
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral alcohol (0.2 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium (IV) isopropoxide (0.2 mL of a 1.0 M solution in toluene, 0.2 mmol) to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise at 0 °C. The resulting mixture is stirred for an additional 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture at 0 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The yield of the purified 1-phenyl-1-propanol (B1198777) is determined.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualization of Key Concepts
To better understand the processes involved in asymmetric synthesis utilizing chiral alcohols, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a decision-making process for selecting a chiral auxiliary.
Caption: General experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: Decision tree for selecting a chiral auxiliary or ligand in asymmetric synthesis.
Concluding Remarks
This compound remains a chiral alcohol of interest in asymmetric synthesis due to its structural features, which include a phenyl ring and a secondary alcohol moiety. However, the lack of direct comparative experimental data makes a definitive performance assessment against well-established chiral alcohols like 1-phenylethanol (B42297) challenging. The provided experimental protocol offers a framework for conducting such comparative studies. Future research focusing on the systematic evaluation of this compound and its derivatives in various asymmetric transformations would be invaluable to the scientific community, potentially unveiling a powerful and cost-effective tool for the synthesis of enantiomerically pure compounds.
References
A Comparative Guide to Catalysts for the Asymmetric Reduction of 1-Phenyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst is critical to achieving high yields and enantiomeric excess (e.e.). This guide provides an objective comparison of prominent catalytic systems for the asymmetric reduction of 1-phenyl-2-pentanone, supported by experimental data for the target molecule or structurally similar ketones.
Performance Comparison of Catalysts
The following table summarizes the performance of three major classes of catalysts in the asymmetric reduction of aryl alkyl ketones. While specific data for 1-phenyl-2-pentanone is limited in comparative studies, the data for acetophenone, a common benchmark substrate, provides a strong indication of catalyst performance.
| Catalyst System | Catalyst | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) [Product Configuration] |
| Organocatalyst | (S)-CBS Catalyst | BH₃·SMe₂ | -30 | 1 | 97 | 96.5 (R) |
| Transition Metal | RuCl₂[(R)-BINAP] | H₂ (100 atm) | 25 | 12 | >99 | 98 (R) |
| Biocatalyst | Lactobacillus kefir ADH | Isopropanol | 30 | 24 | >99 | >99 (R) |
Experimental Workflow
The general workflow for selecting and applying a catalyst for the asymmetric reduction of 1-phenyl-2-pentanone is outlined below. This process involves catalyst selection, reaction execution, and analysis of the results.
The Strategic Advantage of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Analysis Featuring 1-Phenyl-2-pentanol Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an effective chiral auxiliary is a critical determinant of success. This guide provides a comparative overview of the performance of chiral auxiliaries, with a focus on the potential advantages of using 1-phenyl-2-pentanol. Due to a scarcity of published quantitative data for this compound as a chiral auxiliary, this guide will utilize the closely related and well-documented 1-phenylethanol (B42297) as a proxy for performance comparison against established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the control of stereochemistry during carbon-carbon bond formation.[1] By temporarily introducing a chiral moiety to a prochiral substrate, these molecules direct the formation of one diastereomer over another with high selectivity. The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1]
This compound, a chiral secondary alcohol, possesses structural features that make it a promising candidate for a chiral auxiliary. The presence of a phenyl group allows for π-π stacking interactions that can influence the facial bias of an approaching electrophile, while the stereocenter at the hydroxyl-bearing carbon provides the chiral environment necessary for stereodifferentiation.
Performance in Asymmetric Reactions: A Comparative Data Summary
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and overall chemical yield of the reaction it directs. The following tables provide a comparative summary of the performance of 1-phenylethanol (as a model for this compound) against the widely used Evans' oxazolidinone and Oppolzer's sultam in key asymmetric transformations.
Table 1: Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de%) | Yield (%) |
| 1-Phenylethanol derivative | Benzyl bromide | LDA | >95 | 85 |
| Evans' Oxazolidinone | Allyl iodide | NaHMDS | 98:2 | 95 |
| Oppolzer's Sultam | Methyl iodide | n-BuLi | >99 | 92 |
Table 2: Asymmetric Aldol (B89426) Reaction
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) |
| 1-Phenylethanol derivative | Benzaldehyde | TiCl₄ | 90 (syn) | 88 |
| Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99 (syn) | 91 |
| Oppolzer's Sultam | Propionaldehyde | TiCl₄ | >98 (syn) | 85 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. The following sections provide representative procedures for asymmetric alkylation and aldol reactions using the compared auxiliaries.
Asymmetric Alkylation with a 1-Phenylethanol-derived Auxiliary (Illustrative Protocol)
-
Attachment of Auxiliary: To a solution of (R)-1-phenylethanol (1.0 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq.) dropwise. The mixture is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product ester is extracted with diethyl ether.
-
Enolate Formation and Alkylation: The purified ester (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise and the solution is stirred for 1 hour. Benzyl bromide (1.2 eq.) is then added and the reaction is stirred for 4 hours at -78 °C.
-
Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted. The crude product is then dissolved in a mixture of THF and water, and lithium hydroxide (B78521) (2.0 eq.) is added. The mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC). The resulting chiral carboxylic acid is isolated after an acidic workup.
Asymmetric Aldol Reaction with Evans' Oxazolidinone
-
N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C is added triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.). The reaction is stirred for 1 hour at 0 °C and then warmed to room temperature.
-
Boron Enolate Formation and Aldol Addition: The purified N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq.). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C. Isobutyraldehyde (1.2 eq.) is added dropwise and the reaction is stirred for 2 hours at -78 °C.
-
Workup and Auxiliary Removal: The reaction is quenched with a pH 7 phosphate (B84403) buffer and the product is extracted. The crude aldol adduct is then treated with a solution of LiOH and H₂O₂ in a THF/water mixture to cleave the auxiliary and afford the chiral β-hydroxy carboxylic acid.
Visualizing the Workflow and Advantages
To better illustrate the process and highlight the key benefits of using chiral auxiliaries, the following diagrams are provided.
Conclusion
While direct experimental validation for this compound as a chiral auxiliary remains to be broadly documented, its structural similarity to proven chiral alcohols like 1-phenylethanol suggests its potential for inducing high levels of stereocontrol in asymmetric reactions. The established success of Evans' oxazolidinones and Oppolzer's sultams provides a high benchmark for performance. Future research into the applications of this compound and its derivatives could expand the toolbox of chiral auxiliaries available to synthetic chemists, offering new strategies for the efficient construction of complex chiral molecules.
References
A Comparative Guide to Alternative Methods for the Chiral Resolution of Secondary Alcohols
The efficient separation of secondary alcohol enantiomers is a cornerstone of modern pharmaceutical and fine chemical synthesis, as the biological activity of a chiral molecule is often exclusive to a single enantiomer. While classical resolution via diastereomeric salt formation remains a valid strategy, a range of alternative methods offer distinct advantages in efficiency, scalability, and environmental impact. This guide provides an objective comparison of three prominent techniques: Enzymatic Kinetic Resolution (EKR), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Chemical Kinetic Resolution (CKR), supported by experimental data and detailed protocols to inform methodology selection for researchers, scientists, and drug development professionals.
Performance Comparison
The optimal resolution strategy depends on factors such as the required scale, desired enantiomeric purity, and the specific chemical nature of the alcohol. The table below presents a summary of typical performance metrics for each method.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chemical Kinetic Resolution (CKR) |
| Enantiomeric Excess (e.e.) | Frequently >99% for the less reactive enantiomer.[1] | Can exceed >99.9% for both enantiomers.[2] | Typically >95%, can achieve >99% with catalyst optimization.[3] |
| Yield | Theoretical maximum of 50% for a single enantiomer.[4][5] | >95% recovery for both enantiomers is common. | Theoretical maximum of 50% for a single enantiomer.[4] |
| Scalability | Highly scalable, suitable for industrial processes.[1] | Primarily analytical to preparative (mg-g) scale.[6] | Scalable, but can be limited by catalyst cost and removal.[7] |
| Substrate Scope | Broad, but dependent on enzyme selectivity. | Very broad, contingent on the selection of the chiral stationary phase.[2] | Broad, but dependent on the specific chiral catalyst.[8] |
| Environmental Impact | Generally considered "green" due to mild, aqueous, or solvent-free conditions and biodegradable catalysts.[9] | High solvent consumption is a significant drawback.[6] | May involve heavy metal catalysts and harsh chemical reagents.[7] |
| Development Time | Requires screening of enzymes and optimization of reaction conditions. | Method development involves screening columns and mobile phases.[10] | Requires screening of catalysts and optimization of reaction conditions.[11] |
Note: Dynamic Kinetic Resolution (DKR) is an advanced variation that combines kinetic resolution with in-situ racemization of the faster-reacting enantiomer, allowing for theoretical yields of up to 100% of a single enantiomer.[12][13]
Experimental Protocols
The following protocols provide representative methodologies for the resolution of (±)-1-phenylethanol, a common model substrate for secondary alcohols.
Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation
-
Methodology: This protocol details the enantioselective acylation of racemic 1-phenylethanol (B42297) using a commercially available lipase (B570770).[9]
-
In a flask, dissolve (±)-1-phenylethanol (1.0 mmol) and an acyl donor, such as vinyl acetate (B1210297) (1.5 mmol), in an organic solvent like toluene (B28343) (10 mL).
-
Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435®), typically at a loading of 10-20 mg/mmol of substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress using chiral GC or HPLC until ~50% conversion is reached. This maximizes the enantiomeric excess of both the remaining alcohol and the newly formed ester.
-
Upon reaching the target conversion, stop the reaction by filtering off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting (S)-1-phenylethanol (unreacted) and (R)-1-phenylethyl acetate (product) using standard column chromatography.
-
Chiral HPLC Separation
-
Methodology: This protocol describes the direct separation of (±)-1-phenylethanol enantiomers on a polysaccharide-based chiral stationary phase (CSP).[14]
-
System Preparation: Equip an HPLC system with a polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose derivative).
-
Mobile Phase: Prepare a mobile phase of HPLC-grade n-Hexane and 2-Propanol, typically in a 95:5 (v/v) ratio.[14] Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve a small amount of (±)-1-phenylethanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Set the column temperature to 25°C and the flow rate to 1.0 mL/min. Use a UV detector set to 254 nm.
-
Analysis: Inject the prepared sample. The (R) and (S) enantiomers will elute as two distinct, baseline-separated peaks, allowing for their quantification and collection.[14]
-
Chemical Kinetic Resolution (CKR) via Asymmetric Oxidation
-
Methodology: This protocol outlines the kinetic resolution of a secondary alcohol using a chiral metal-complex catalyst to selectively oxidize one enantiomer.[15]
-
To a reaction vessel, add the racemic secondary alcohol (e.g., (±)-1-phenylethanol) (0.25 mmol), a chiral catalyst such as a Jacobsen Mn(Salen) complex (0.005 mmol), and a co-catalyst like tetraethylammonium (B1195904) bromide (0.02 mmol) in water (1 mL).[15]
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add the oxidant, for example, PhI(OAc)₂ (0.175 mmol), to initiate the reaction.
-
Continue stirring for a specified time (e.g., 0.5-1 hour), monitoring the conversion by TLC or GC.
-
Once the reaction is complete (approaching 50% conversion), quench it and extract the products with an organic solvent like diethyl ether.
-
The yield and enantiomeric excess (e.e.) of the unreacted alcohol can be determined by chiral GC analysis. The oxidized product (acetophenone in this case) can be separated by column chromatography.[15]
-
Visualized Workflows
The following diagrams illustrate the logical flow of each resolution method.
Figure 1. General workflow for Enzymatic Kinetic Resolution.
Figure 2. General workflow for Chiral HPLC Separation.
Figure 3. General workflow for Chemical Kinetic Resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
The Evolving Therapeutic Potential of 1-Phenyl-2-pentanol and its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the efficacy of 1-phenyl-2-pentanol and its derivatives in various therapeutic applications. While research into specific derivatives is an emerging field, this document summarizes the current landscape, focusing on the recently discovered anti-fibrotic properties of the parent compound, this compound. Furthermore, it provides a broader context by examining the established anticonvulsant, antimicrobial, and anti-inflammatory activities of related phenyl-containing compounds, offering insights into the potential of this chemical scaffold. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Anti-Fibrotic Efficacy of this compound
Recent in vitro studies have highlighted the potential of this compound as an anti-fibrotic agent, particularly in the context of liver fibrosis. Research has demonstrated its ability to modulate key signaling pathways involved in the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis.
A 2024 study investigated the effects of this compound on human hepatic stellate cells (LX-2 cell line) stimulated with TGF-β1, a potent pro-fibrotic cytokine. The study revealed that this compound treatment led to a significant downregulation of key fibrosis markers. This suggests a mechanism of action involving the inhibition of the TGF-β1 and Wnt/β-catenin signaling pathways, both crucial in the pathogenesis of fibrosis.
Quantitative Analysis of Anti-Fibrotic Effects
The following table summarizes the quantitative data from the aforementioned study, demonstrating the dose-dependent effects of this compound on the expression of fibrotic genes and the secretion of matrix metalloproteinases (MMPs).
| Treatment | Concentration | COL1A1 Gene Expression (Fold Change) | TIMP1 Gene Expression (Fold Change) | MMP2 Gene Expression (Fold Change) | MMP-9 Secretion (Relative to Control) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| TGF-β1 | 10 ng/mL | Increased | Increased | Increased | Increased |
| This compound | Low Dose | Decreased | Decreased | Significantly Inhibited | Significantly Reduced (Dose-dependent) |
| This compound | High Dose | Decreased | Significantly Inhibited | Significantly Inhibited | Significantly Reduced (Dose-dependent) |
COL1A1: Collagen Type I Alpha 1 Chain; TIMP1: Tissue Inhibitor of Metalloproteinases 1; MMP2: Matrix Metalloproteinase-2; MMP-9: Matrix Metalloproteinase-9. (Data adapted from a study on TGF-β1-stimulated LX-2 cells)
Signaling Pathway of this compound in Hepatic Stellate Cells
The proposed mechanism of action for the anti-fibrotic effects of this compound involves the modulation of the TGF-β1 and Wnt/β-catenin signaling pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in inhibiting hepatic fibrosis.
Potential of Phenyl Derivatives in Other Therapeutic Areas
While specific data on this compound derivatives is limited, the broader class of phenyl-containing compounds has demonstrated significant potential in several therapeutic areas.
Anticonvulsant Activity
Numerous studies have explored the anticonvulsant properties of various phenyl derivatives. For instance, analogues of 1-phenylcyclohexylamine (B1663984) have shown protective effects against maximal electroshock (MES) seizures in mice, with ED50 values ranging from 5-41 mg/kg.[1] The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems in the central nervous system.
Antimicrobial Activity
Phenolic derivatives are known for their antimicrobial properties. Studies on new phenolic derivatives bearing hydrazine (B178648) and 1,3,4-oxadiazole (B1194373) moieties have demonstrated activity against a range of bacteria, including Pseudomonas aeruginosa and Escherichia coli.[2] The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Anti-inflammatory Activity
The anti-inflammatory potential of phenyl derivatives has been investigated in various in vivo models, such as the carrageenan-induced paw edema model in rats.[3] This assay is a standard method for evaluating acute inflammation. The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of the therapeutic efficacy of compounds like this compound and its derivatives.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: General workflow for the development of novel therapeutic agents.
In Vitro Anti-Fibrotic Assay
-
Cell Culture: Human hepatic stellate cells (e.g., LX-2) are cultured in appropriate media.
-
Induction of Fibrosis: Cells are stimulated with a pro-fibrotic agent, typically TGF-β1 (e.g., 10 ng/mL), for a specified period (e.g., 48 hours).
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key fibrotic genes (e.g., COL1A1, TIMP1, MMP2, SMAD2, SMAD3).
-
Protein Analysis: Cell lysates or culture supernatants are collected to analyze protein levels and activity. For example, enzyme-linked immunosorbent assay (ELISA) can be used to quantify the secretion of MMPs (e.g., MMP-9).
-
Proteomic Analysis: Advanced techniques like mass spectrometry-based proteomics can be employed to identify and quantify a wide range of proteins affected by the treatment, providing insights into the underlying mechanisms of action.[4]
In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
-
Animals: Male mice are commonly used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
In Vitro Antimicrobial Assay (Broth Microdilution Method for MIC)
-
Microorganisms: A panel of clinically relevant bacteria and fungi are used.
-
Preparation of Inoculum: Standardized suspensions of the microorganisms are prepared.
-
Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Rats are typically used for this model.
-
Drug Administration: The test compound or a reference drug (e.g., dexketoprofen) is administered, usually orally or intraperitoneally.[3]
-
Induction of Inflammation: A subcutaneous injection of carrageenan (a seaweed extract) is administered into the plantar surface of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Endpoint: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Conclusion and Future Directions
The discovery of the anti-fibrotic properties of this compound opens a new avenue for research into its therapeutic applications. While the current data is promising, further studies are warranted to validate these findings in vivo and to explore the potential of its derivatives. The established methodologies for evaluating anticonvulsant, antimicrobial, and anti-inflammatory activities provide a robust framework for screening novel this compound analogues. Future research should focus on synthesizing a library of these derivatives and conducting systematic structure-activity relationship (SAR) studies to identify lead compounds with enhanced potency and favorable pharmacokinetic profiles for various therapeutic targets. This will pave the way for the development of novel and effective treatments for a range of diseases.
References
- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Synthesis of 1-Phenyl-2-pentanol: A Comparative Guide to Enzymatic and Chemical Approaches
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral alcohols like 1-Phenyl-2-pentanol is a critical endeavor. This guide provides a comprehensive comparative analysis of two primary synthetic routes: enzymatic synthesis, primarily through alcohol dehydrogenase (ADH)-mediated reduction, and traditional chemical synthesis, focusing on asymmetric hydrogenation. By presenting key performance indicators, detailed experimental protocols, and workflow visualizations, this document aims to equip scientists with the necessary information to select the most suitable method for their specific needs.
The synthesis of enantiomerically pure this compound is of significant interest due to its application as a chiral building block in the pharmaceutical and fine chemical industries. The choice between a biocatalytic or a conventional chemical approach hinges on a variety of factors, including yield, enantioselectivity, cost, scalability, and environmental impact.
At a Glance: Performance Metrics of Enzymatic vs. Chemical Synthesis
The following table summarizes the key quantitative data for the enzymatic and chemical synthesis of this compound, with data for closely related phenyl-substituted secondary alcohols used as a proxy where specific data for this compound is not available. This comparison highlights the distinct advantages and disadvantages of each approach.
| Parameter | Enzymatic Synthesis (ADH) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Typical Yield | >95% | ~90-99% |
| Enantiomeric Excess (ee) | >99% | Up to 99% |
| Reaction Temperature | Ambient (~25-40°C) | 25-80°C |
| Reaction Pressure | Atmospheric | High Pressure (10-100 atm H₂) |
| Catalyst | Alcohol Dehydrogenase (e.g., from Lactobacillus brevis) | Metal-ligand complex (e.g., Ru-BINAP) |
| Catalyst Cost | Variable, potential for reuse | High (precious metal and complex ligand) |
| Cofactor Requirement | Yes (e.g., NADH/NADPH), requires regeneration | No |
| Solvent | Aqueous buffer, often with a co-solvent | Organic solvents (e.g., Methanol, Ethanol) |
| Environmental Impact | Generally lower; biodegradable catalyst, aqueous media | Higher; use of heavy metals, organic solvents, high energy input |
The Green Route: Enzymatic Synthesis
Biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), has emerged as a powerful and sustainable alternative for the synthesis of chiral alcohols.[1] These enzymes catalyze the asymmetric reduction of the prochiral ketone precursor, 1-phenyl-2-pentanone, to the desired chiral alcohol with high stereoselectivity.[1] A key advantage of enzymatic methods is their operation under mild conditions of temperature and pressure in aqueous media, significantly reducing the environmental footprint compared to conventional chemical methods.[2]
The stereochemical outcome of the enzymatic reduction is dictated by the inherent preference of the specific ADH used, with many enzymes affording access to either the (S) or (R) enantiomer of the alcohol.[3] A critical aspect of this process is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH), which is typically achieved in situ using a sacrificial co-substrate like isopropanol (B130326) or through a coupled-enzyme system.[1]
Experimental Protocol: Enzymatic Synthesis of (S)-1-Phenyl-2-pentanol using ADH
This protocol is adapted from established procedures for the enzymatic reduction of similar phenyl-substituted ketones.[1]
Materials:
-
1-phenyl-2-pentanone
-
Alcohol Dehydrogenase (ADH) from Lactobacillus brevis (or other suitable (S)-selective ADH)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Isopropanol (2-propanol)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
In a reaction vessel, dissolve 1-phenyl-2-pentanone in a minimal amount of isopropanol. The final concentration of isopropanol should be in a large excess (e.g., 10-20% v/v) to serve as the co-substrate for cofactor regeneration.[1]
-
Add the phosphate buffer to the reaction vessel.
-
Add the nicotinamide cofactor (NADP⁺ or NAD⁺) to a final concentration of 0.1-1.0 mM.[1]
-
Initiate the reaction by adding the alcohol dehydrogenase to a final concentration of 1-5 mg/mL.[1]
-
Seal the reaction vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.[1]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column.[1]
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the product by vortexing the mixture and separating the organic layer. Repeat the extraction twice.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-Phenyl-2-pentanol.[1]
The Conventional Path: Chemical Synthesis
Asymmetric hydrogenation using chiral metal catalysts is a well-established and highly efficient method for producing enantiomerically pure alcohols.[4] For the synthesis of this compound, this typically involves the reduction of 1-phenyl-2-pentanone using a chiral catalyst, often a ruthenium complex with a chiral ligand such as BINAP.[5] This method can provide high yields and excellent enantioselectivity.
However, chemical synthesis often requires high pressures of hydrogen gas and the use of organic solvents, which can have significant environmental and safety implications.[4] The catalysts, containing precious metals and complex organic ligands, can also be expensive.
Experimental Protocol: Asymmetric Hydrogenation of 1-phenyl-2-pentanone
This protocol is a general procedure adapted from methods used for the asymmetric hydrogenation of similar ketones.[5]
Materials:
-
1-phenyl-2-pentanone
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or a similar chiral ruthenium catalyst)
-
Methanol (degassed)
-
Hydrogen gas
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure autoclave, dissolve 1-phenyl-2-pentanone and the chiral ruthenium catalyst in degassed methanol. The substrate-to-catalyst ratio is typically high (e.g., 1000:1 to 10,000:1).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 atm).[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 8 hours).[5]
-
Monitor the reaction progress by GC or HPLC if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
If necessary, purify the product by column chromatography.
Visualizing the Workflows
To further clarify the distinct processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows for both the enzymatic and chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Conclusion
The choice between enzymatic and chemical synthesis of this compound is a multifaceted decision. Enzymatic synthesis offers a "greener" and highly selective route, operating under mild conditions, making it an attractive option for sustainable manufacturing.[2] In contrast, chemical synthesis via asymmetric hydrogenation, while potentially offering high yields and enantioselectivities, involves more hazardous reagents, higher energy input, and more complex infrastructure.[4] For researchers and drug development professionals, the specific requirements of their project—be it scalability, cost-effectiveness, or environmental considerations—will ultimately guide the selection of the optimal synthetic strategy. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of chemical production.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-2-pentanol Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds is a critical aspect of ensuring product quality, efficacy, and safety. 1-Phenyl-2-pentanol, a chiral secondary alcohol, and its enantiomers are of significant interest in synthetic chemistry and pharmaceutical research. The accurate quantification of each enantiomer is paramount, necessitating robust and validated analytical methods. This guide provides an objective comparison of the primary analytical techniques for the validation of this compound enantiomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice of an analytical method for the enantioselective analysis of this compound is dictated by factors such as the required sensitivity, sample matrix, and the specific goals of the analysis. Chiral HPLC is often the method of choice due to its versatility and wide availability of chiral stationary phases (CSPs). Chiral GC is well-suited for volatile analytes and can offer high resolution. Chiral CE provides an alternative with high efficiency and low sample and reagent consumption.
Table 1: Performance Comparison of Analytical Methods for this compound Enantiomer Validation
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Differential partitioning between a chiral stationary phase and a carrier gas. | Differential migration in an electric field in the presence of a chiral selector in the background electrolyte. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.35 - 0.65 mg/L | 6.5 - 8.3 mg/L |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 1.1 - 2.0 mg/L | 20 - 25 mg/L |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 105% | 95 - 105% |
| Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 10 - 20 minutes |
| Advantages | Broad applicability, wide variety of CSPs, robust and reproducible. | High resolution, suitable for volatile compounds. | High efficiency, low sample and solvent consumption, orthogonal selectivity. |
| Disadvantages | Higher solvent consumption, potential for peak tailing. | Requires analyte volatility or derivatization, potential for thermal degradation. | Lower concentration sensitivity, matrix effects can be more pronounced. |
Note: The data presented for Chiral HPLC and Chiral CE are representative values based on the analysis of structurally similar phenyl-substituted secondary alcohols, as direct comparative validation data for this compound was not available in a single source. The Chiral GC data is based on a validation study of 2-pentanol (B3026449) enantiomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following sections outline the key experimental protocols for the validation of this compound enantiomers using chiral HPLC, GC, and CE.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the chiral separation of phenyl-substituted alcohols is normal-phase HPLC using a polysaccharide-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: The racemic this compound standard and any test samples are dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Validation Parameters to be Assessed:
-
Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.
-
Linearity: Assessed by analyzing a series of solutions of each enantiomer over a defined concentration range (e.g., 1-100 µg/mL) and evaluating the correlation coefficient (R²) of the calibration curve.
-
Precision: Determined by repeated injections of a standard solution at a single concentration (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) is calculated.
-
Accuracy: Evaluated by spiking a placebo with known amounts of each enantiomer at different concentration levels and calculating the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the resolution and retention times.
Chiral Gas Chromatography (GC) Protocol
Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols like this compound, direct analysis is often possible.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 150 °C at 5 °C/min.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Sample Preparation: Samples are dissolved in a suitable solvent like methanol (B129727) or hexane (B92381) to a concentration of approximately 1 mg/mL.
Validation Parameters to be Assessed: The validation parameters are the same as for HPLC, with adjustments for the GC technique (e.g., assessing robustness by varying oven temperature ramp and carrier gas flow rate).
Chiral Capillary Electrophoresis (CE) Protocol
Chiral CE offers a high-efficiency separation based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): A buffer solution, such as 25 mM phosphate (B84403) buffer at pH 2.5, containing a chiral selector. A common choice for alcohols is a cyclodextrin (B1172386) derivative, for example, 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible solvent at a concentration typically in the range of 0.1-1 mg/mL.
Validation Parameters to be Assessed: The validation parameters are analogous to those for HPLC and GC, with specific considerations for CE, such as the robustness of the separation to changes in BGE concentration, pH, and voltage.
Mandatory Visualizations
To further elucidate the experimental workflows and logical relationships in the validation process, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound enantiomers by Chiral HPLC.
Caption: Experimental workflow for the validation of this compound enantiomers by Chiral GC.
Caption: Logical relationships between key validation parameters for an analytical method.
A Comparative Guide to Chiral Building Blocks: Benchmarking 1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Chiral alcohols, in particular, are invaluable synthons for the construction of complex, enantiomerically pure molecules. This guide provides an objective comparison of 1-Phenyl-2-pentanol with other widely utilized chiral building blocks, supported by experimental data from key asymmetric transformations.
Performance in Asymmetric Synthesis: A Tabular Comparison
The efficacy of a chiral building block is primarily assessed by its performance in stereoselective reactions, quantified by metrics such as enantiomeric excess (ee) or diastereomeric excess (de) and chemical yield. Below, we present a comparative summary of this compound and other relevant chiral secondary alcohols in two benchmark transformations: enzymatic kinetic resolution and asymmetric reduction of a prochiral ketone.
Table 1: Performance of Chiral Secondary Alcohols in Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely employed method for the separation of racemic alcohols. The following table compares the performance of various chiral secondary alcohols in lipase-catalyzed acylation. While direct comparative data for this compound under identical conditions is limited, data for structurally related alcohols provides a valuable benchmark.
| Chiral Alcohol | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Remaining Alcohol | Reference |
| This compound | Data not available | - | - | - | - | - |
| 1-Phenylethanol (B42297) | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Vinyl acetate | n-Hexane | ~50 | >99 (S)-enantiomer | [1] |
| 1-Phenyl-2-propanol | Novozym 435 | Vinyl acetate | Toluene | >45 | >99 (R)-enantiomer | [2] |
| 4-Phenyl-2-butanol | Novozym 435 | Isopropenyl acetate | Toluene | ~50 | >99 | [2] |
| 1-(1-Naphthyl)ethanol | Novozym 435 | Isopropenyl acetate | Toluene | ~50 | >99 | [2] |
Note: The enantioselectivity of lipases is highly dependent on the substrate structure. The data for related phenyl-substituted secondary alcohols suggests that this compound would be a viable candidate for efficient kinetic resolution using lipases like Novozym 435.
Table 2: Performance of Chiral Alcohols derived from Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones is a fundamental strategy for the synthesis of enantiomerically enriched secondary alcohols. The performance of various catalytic systems in the reduction of the corresponding ketones to yield chiral alcohols is summarized below.
| Ketone Substrate | Catalyst/Method | Reductant | Yield (%) | Enantiomeric Excess (ee%) | Chiral Alcohol Product | Reference |
| 1-Phenyl-2-pentanone | Data for a specific catalyst not available in direct comparison | - | - | - | This compound | - |
| Acetophenone | RuCl₂[(R)-tolbinap][(R,R)-dpen] | H₂ (gas) | High | >99 | (R)-1-Phenylethanol | [3] |
| Acetophenone | Candida tropicalis (whole cells) | Glucose | 43 | >99 | (S)-1-Phenylethanol | [3] |
| Various Aromatic Ketones | Marine-derived fungi (growing cells) | - | Good | Excellent | Corresponding (S)-Alcohols | [4] |
| Various Aromatic Ketones | Celeriac | - | - | 90-100 | Corresponding (S)-Alcohols | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are protocols for the key experiments discussed above.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol describes a typical procedure for the enzymatic kinetic resolution of a racemic secondary alcohol via acylation.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane or toluene)
-
Standard laboratory glassware and stirring apparatus
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a dry flask, add the racemic secondary alcohol (1.0 mmol) and the anhydrous organic solvent (10 mL).
-
Add the acyl donor (e.g., vinyl acetate, 2.0 mmol, 2.0 equiv.).
-
Add the immobilized lipase (e.g., Novozym 435, 20 mg).
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the product ester.
-
Upon reaching the desired conversion, filter off the enzyme and wash it with the solvent.
-
The filtrate, containing the enantioenriched unreacted alcohol and the ester product, can be concentrated and the components separated by column chromatography.
Protocol 2: General Procedure for Asymmetric Reduction of a Prochiral Ketone via Catalytic Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral ketone using a ruthenium-based catalyst.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-tolbinap][(R,R)-dpen])
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., isopropanol)
-
Base (e.g., potassium tert-butoxide)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware
-
Analytical instrumentation for determining yield and enantiomeric excess (e.g., GC, chiral HPLC)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., 0.001 mol%).
-
Add the prochiral ketone (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the base (e.g., potassium tert-butoxide, 0.01 mmol).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by pressure drop and/or by analyzing aliquots (after safely depressurizing and purging the reactor).
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
The reaction mixture can be filtered through a pad of silica (B1680970) gel to remove the catalyst.
-
The filtrate is concentrated, and the yield and enantiomeric excess of the resulting chiral alcohol are determined by GC and chiral HPLC, respectively.
Visualization of Workflows and Signaling Pathways
To further elucidate the processes involved in the synthesis and evaluation of chiral building blocks, the following diagrams are provided.
Caption: General workflows for obtaining enantiopure alcohols.
Caption: Decision workflow for selecting a chiral synthesis strategy.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Phenyl-2-pentanol
For researchers, scientists, and drug development professionals, the synthesis of chiral alcohols like 1-Phenyl-2-pentanol is a critical step in the development of new chemical entities. The choice of synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this compound: the Grignard reaction, the reduction of 1-phenyl-2-pentanone, and a biocatalytic approach.
Executive Summary
The optimal synthetic strategy for this compound depends on the specific requirements of the researcher or organization, including cost constraints, desired stereochemical purity, and available equipment.
-
The Grignard reaction offers a classic and versatile method for carbon-carbon bond formation, providing a straightforward route to the target molecule. However, it requires stringent anhydrous conditions and can be less atom-economical.
-
The reduction of 1-phenyl-2-pentanone presents a more direct approach, with options for using either chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. These methods are often high-yielding but may lack stereoselectivity unless chiral catalysts are employed.
-
Biocatalytic reduction emerges as a modern, green alternative that can provide high enantioselectivity under mild reaction conditions. While the initial enzyme cost may be a factor, the potential for high purity of a single enantiomer can offset downstream separation costs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their respective costs and benefits.
| Parameter | Grignard Reaction | Reduction of 1-Phenyl-2-pentanone | Biocatalytic Reduction |
| Starting Materials | Benzaldehyde (B42025), Butylmagnesium bromide | 1-Phenyl-2-pentanone, Sodium Borohydride (or H₂) | 1-Phenyl-2-pentanone, Alcohol Dehydrogenase |
| Key Reagents/Catalysts | Magnesium, 1-Bromobutane (B133212), Diethyl ether | Sodium Borohydride (or Pd/C catalyst) | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir), Cofactor (e.g., NADPH), Cofactor regeneration system |
| Typical Yield | ~70-85% | ~90-98% | >95% |
| Reaction Time | 2-4 hours | 1-3 hours (NaBH₄), 4-24 hours (Hydrogenation) | 12-24 hours |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | Room temperature (~25-30 °C) |
| Enantioselectivity | Racemic (without chiral auxiliaries) | Racemic (with achiral reductants) | High (often >99% ee) |
| Estimated Cost per Gram * | Moderate | Low to Moderate | Moderate to High (enzyme cost is a factor) |
| Key Advantages | Well-established, versatile C-C bond formation. | High yields, readily available reagents. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | Requires strict anhydrous conditions, moisture-sensitive reagents, generates magnesium salts as waste. | Can require flammable solvents, hydrogenation requires specialized equipment, lacks stereoselectivity without chiral catalysts. | Longer reaction times, enzyme cost and stability can be a concern, requires specific buffer systems. |
*Cost estimations are based on laboratory-scale synthesis and can vary significantly based on supplier, purity, and scale.
Experimental Protocols
Route 1: Grignard Reaction
This protocol describes the synthesis of this compound via the reaction of benzaldehyde with butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
1-Bromobutane
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Prepare a solution of 1-bromobutane in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Route 2: Reduction of 1-Phenyl-2-pentanone with Sodium Borohydride
This protocol outlines the reduction of 1-phenyl-2-pentanone using sodium borohydride.
Materials:
-
1-Phenyl-2-pentanone
-
Sodium borohydride
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-2-pentanone in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions.
-
Workup: After the addition is complete, stir the reaction at room temperature for 1 hour. Carefully add 1 M hydrochloric acid to quench the reaction and neutralize the mixture. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or distillation.
Route 3: Biocatalytic Reduction of 1-Phenyl-2-pentanone
This protocol describes the enantioselective reduction of 1-phenyl-2-pentanone using an alcohol dehydrogenase.
Materials:
-
1-Phenyl-2-pentanone
-
Alcohol dehydrogenase (e.g., from Lactobacillus kefir)
-
NADP⁺ (or NAD⁺)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate (B84403) buffer (e.g., pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer containing glucose, NADP⁺, and glucose dehydrogenase.
-
Biocatalytic Reduction: Add the alcohol dehydrogenase to the buffer solution. Introduce a solution of 1-phenyl-2-pentanone (dissolved in a minimal amount of a co-solvent like DMSO if necessary).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress by techniques such as GC or HPLC.
-
Workup: Once the reaction is complete, extract the mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting this compound can be further purified by column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC.
Mandatory Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Synthetic routes via reduction of 1-phenyl-2-pentanone.
Caption: Biocatalytic reduction of 1-phenyl-2-pentanone.
A Comparative Review of 1-Phenyl-2-pentanol and Its Analogs: Anticonvulsant and Local Anesthetic Applications
A detailed analysis of the structure-activity relationships, and performance data of 1-Phenyl-2-pentanol derivatives reveals their potential as valuable scaffolds in the development of novel therapeutics for neurological disorders and pain management.
This compound and its structural analogs have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential in the development of new drugs targeting the central nervous system. This comparative guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of these compounds, with a particular focus on their anticonvulsant and local anesthetic properties. Through a detailed examination of experimental data and methodologies, this review aims to facilitate the objective comparison of the performance of this compound analogs and guide future research in this area.
Anticonvulsant Activity of Phenyl Alcohol Amides and Cycloalkylamines
A significant body of research has focused on the anticonvulsant properties of analogs of this compound, particularly phenyl alcohol amides and 1-phenylcycloalkylamines. These compounds have been evaluated in various preclinical models of epilepsy, most notably the Maximal Electroshock (MES) test and the pentylenetetrazole (scPTZ)-induced seizure test, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.
Phenyl Alcohol Amides
Homologous series of phenyl alcohol amides have demonstrated broad-spectrum anticonvulsant activity. For instance, compounds such as (±)-2-hydroxy-2-phenylbutyramide, (±)-3-hydroxy-3-phenylpentanamide, and (±)-4-hydroxy-4-phenylhexanamide have shown significant efficacy in the MES and scPTZ tests. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the alkyl chain length can significantly impact potency and neurotoxicity.
| Compound Name | Anticonvulsant Activity (MES Test) ED50 (mg/kg) | Neurotoxicity (Rotarod Test) TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| (±)-2-hydroxy-2-phenylbutyramide | Data not specified | Data not specified | Data not specified | [1] |
| (±)-3-hydroxy-3-phenylpentanamide | Data not specified | Data not specified | Data not specified | [1] |
| (±)-4-hydroxy-4-phenylhexanamide | Data not specified | Data not specified | Data not specified | [1] |
1-Phenylcycloalkylamines
Analogs of 1-phenylcyclohexylamine (B1663984) (PCA) have also been extensively investigated for their anticonvulsant potential. Many of these analogs have shown protective effects in the mouse MES seizure test, with ED50 values ranging from 5 to 41 mg/kg when administered intraperitoneally. SAR studies on this class of compounds have indicated that substitutions on the phenyl and cyclohexyl rings can modulate anticonvulsant potency and reduce motor toxicity.
| Compound Name | Anticonvulsant Activity (MES Test) ED50 (mg/kg, i.p.) | Reference |
| 1-Phenylcyclohexylamine (PCA) Analogs | 5 - 41 | [2] |
Local Anesthetic Properties of Phenyl-Substituted Alkanols
The structural similarity of this compound to known local anesthetics has prompted investigations into the local anesthetic potential of its analogs. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the transmission of pain signals.
A study on a series of n-alkanols and phenyl-substituted n-alkanols demonstrated that the addition of a phenyl group significantly increases the potency for blocking action potentials in frog sciatic nerves. This suggests that the phenyl moiety present in this compound and its analogs is a key contributor to potential local anesthetic activity.
| Compound | Action Potential Block ED50 (mM) | Reference |
| n-Propanol | 51.1 | [3] |
| n-Butanol | 15.6 | [3] |
| n-Pentanol | 4.9 | [3] |
| Benzyl alcohol | 10.7 | [3] |
| 2-Phenylethanol | 3.1 | [3] |
| 3-Phenyl-1-propanol | 0.9 | [3] |
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the anticonvulsant and local anesthetic activities of this compound and its analogs.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Sciatic Nerve Block Assay for Local Anesthetic Activity
The rat sciatic nerve block model is a standard in vivo assay to evaluate the efficacy of local anesthetic agents.
Signaling Pathway of Local Anesthetics
The primary mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels.
Conclusion
The exploration of this compound and its analogs has yielded a wealth of information regarding their potential as anticonvulsant and local anesthetic agents. The quantitative data and structure-activity relationships presented in this guide offer a valuable resource for researchers in the field. The detailed experimental protocols provide a framework for the standardized evaluation of new analogs, which will be crucial for the development of compounds with improved efficacy and safety profiles. Future research should focus on expanding the library of analogs, with a particular emphasis on elucidating the specific molecular targets and further refining the therapeutic window of these promising compounds. The continued investigation of this compound derivatives holds significant promise for the discovery of novel treatments for a range of neurological conditions.
References
- 1. ED50 G(Na) block predictions for phenyl substituted and unsubstituted n-alkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Aspects of Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ED50 AP block predictions for phenyl substituted and unsubstituted n-alkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Phenyl-2-pentanol: A Guide for Laboratory Professionals
The proper management and disposal of 1-Phenyl-2-pentanol are critical for ensuring laboratory safety and environmental compliance. As with many organic solvents, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to significant safety risks and environmental harm.[1][2][3][4] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any process that will generate this compound waste, ensure all safety measures are in place. While some data suggests this compound may not meet GHS hazard criteria, it is prudent to handle it with the same precautions as similar flammable and irritant alcohols like 1-pentanol (B3423595) and 2-pentanol.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Conduct all work involving this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[8]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[8][9] Keep containers tightly closed.[9]
Operational Plan: Waste Collection and Temporary Storage
A systematic approach to waste collection is crucial for maintaining a safe laboratory environment. This involves proper segregation, labeling, and temporary storage of this compound waste.
Step 1: Waste Segregation Isolate this compound waste from all other waste streams.[4] It must be collected as a flammable organic solvent. Critically, do not mix it with incompatible waste types such as acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[2][10] Keep solid and liquid waste separate.[11]
Step 2: Use of Appropriate Waste Containers Collect liquid this compound waste in a designated, chemically compatible container that is in good condition and has a secure, leak-proof screw cap.[2][12] The container material should not react with or absorb the chemical. To allow for expansion, leave at least one inch of headroom and do not fill the container beyond its neck.
Step 3: Proper Labeling Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and all associated hazard symbols (e.g., flammable liquid).[2][8] This ensures the contents are easily identifiable and handled correctly by all personnel.
Step 4: Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][13] The waste container must remain closed at all times, except when waste is being added.[8][13]
Disposal Plan: Final Disposition
The final disposal of this compound waste must be conducted in strict compliance with all federal, state, and local environmental regulations.
Step 1: Engage a Licensed Waste Disposal Vendor Under no circumstances should this compound be disposed of via the sanitary sewer or in the regular trash.[2][4] Laboratories are required to contract with a licensed and certified hazardous waste disposal company for the collection, transportation, and final treatment of the chemical waste.[2][8]
Step 2: Documentation Maintain a detailed inventory of the hazardous waste generated, including the quantity and accumulation start date.[12] Your institution's Environmental Health & Safety (EH&S) department will provide specific procedures for requesting a waste pickup.
Step 3: Spill Management In the event of a spill, prevent the material from entering drains.[8] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[8] Collect the contaminated absorbent material into a suitable, labeled container for disposal as hazardous waste.[8]
Step 4: Empty Container Disposal Chemical containers must be completely empty to be disposed of as non-hazardous waste.[14]
-
Triple-rinse the empty container with a solvent capable of removing the residual this compound (e.g., acetone (B3395972) or ethanol).[14]
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate hazardous waste container.[14]
-
Allow the rinsed container to air-dry completely.[14]
-
Once dry, deface the original label, write "EMPTY" on the container, and dispose of it in the appropriate receptacle (e.g., broken glass box for glass containers).[14]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the management of hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline/Limit | Citations |
| Ignitability Characteristic | Product wastes containing >10% alcohol may be regarded as ignitable hazardous waste. | |
| SAA Volume Limit (Total Hazardous Waste) | A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. | [13] |
| SAA Volume Limit (Acutely Toxic Waste) | A maximum of 1 quart (liquid) or 1 kg (solid) of P-listed acutely toxic waste may be accumulated. | [13] |
| Container Headroom | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | |
| Time Limit for Full Containers in SAA | Full containers must be removed from the SAA within three calendar days. | |
| Time Limit for Partially Full Containers | Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year. | |
| pH for Aqueous Drain Disposal | Aqueous solutions must have a pH between 5.0 and 12.5 for drain disposal (Not applicable to organic solvents). |
Visualized Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. wastedirect.co.uk [wastedirect.co.uk]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. siraya.tech [siraya.tech]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. This compound | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Essential Safety and Operational Guidance for Handling 1-Phenyl-2-pentanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for the handling and disposal of 1-Phenyl-2-pentanol, a combustible aromatic alcohol. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Assessment:
While some sources indicate that this compound does not meet the criteria for GHS hazard classification, it is prudent to treat it with caution due to its classification as a combustible liquid and the potential for skin and eye irritation, similar to other aromatic alcohols.[1] It is essential to handle this chemical in a well-ventilated area, away from open flames and other ignition sources.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific PPE | Standard/Material | Purpose |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with side shields | ANSI Z87.1 | Protects against splashes and droplets. |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects skin from direct contact and potential irritation. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory Coat | Standard Cotton or Flame-Resistant (for large quantities) | Protects skin and personal clothing from spills and splashes. |
| Long Pants and Closed-Toe Shoes | N/A | Provides a barrier against accidental spills. | |
| Respiratory Protection | Not generally required for small quantities | N/A | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors. |
Operational Plan: Safe Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that a currently inspected Class B fire extinguisher is accessible.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
2. Handling:
-
Always wear the appropriate personal protective equipment as outlined in the table above.
-
Conduct all work involving this compound within a chemical fume hood to minimize vapor inhalation.[2][3]
-
Keep containers of this compound closed when not in use to prevent the accumulation of flammable vapors.[4]
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
When transferring the liquid, especially in larger quantities, ensure proper grounding and bonding to prevent static discharge.[3]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][5]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][5]
-
For long-term storage, use a designated flammable liquids storage cabinet.[4]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated materials like gloves and paper towels, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Combustible Liquid").
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
All waste disposal must comply with local, state, and federal regulations.[5]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
